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  • Product: 4-(4-Oxocyclohexyl)phenyl acetate
  • CAS: 156139-91-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-(4-Oxocyclohexyl)phenyl acetate: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis

Executive Summary For researchers and drug development professionals, the unambiguous structural verification of pharmaceutical intermediates is a critical regulatory and scientific requirement. 4-(4-Oxocyclohexyl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural verification of pharmaceutical intermediates is a critical regulatory and scientific requirement. 4-(4-Oxocyclohexyl)phenyl acetate (CAS No. 156139-91-2) serves as a vital bicyclic building block in the synthesis of complex active pharmaceutical ingredients (APIs), including antimalarial peroxides and targeted therapeutics[1].

This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound. By moving beyond mere data tabulation, this guide explores the causality behind experimental parameter selection, the self-validating nature of modern NMR protocols, and the stereochemical dynamics that dictate the observed chemical shifts.

Structural Significance & Conformation Dynamics

The molecular architecture of 4-(4-Oxocyclohexyl)phenyl acetate consists of three distinct domains: an acetate ester, a para-disubstituted phenyl ring, and a cyclohexanone moiety.

Stereochemical Insight: While the molecule lacks a traditional chiral center due to the plane of symmetry passing through C-1' and C-4' of the cyclohexyl ring, its 3D conformation heavily dictates its NMR profile. To minimize 1,3-diaxial steric clashes, the bulky phenyl group rigidly locks the cyclohexanone ring into a chair conformation where the phenyl substituent occupies the equatorial position. Consequently, the methine proton at C-1' is forced into an axial position. This geometric reality is the primary causal factor behind the complex coupling patterns observed in the 1 H NMR spectrum, specifically the large anti-periplanar couplings that define the C-1' proton resonance.

Experimental Methodology: Self-Validating NMR Protocols

To ensure absolute trustworthiness and reproducibility, the acquisition of NMR data must follow a self-validating workflow. The following protocol outlines the optimal parameters for acquiring high-resolution spectra, grounded in established spectroscopic methodologies ()[2].

Step-by-Step Acquisition Workflow
  • Solvent Causality & Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because its lack of exchangeable protons prevents spectral interference, while its low polarity preserves intrinsic chemical shifts. Tetramethylsilane (TMS) is added at 0.03% v/v as an internal standard (0.00 ppm).

  • Self-Validating Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the exact Larmor frequencies (400.13 MHz for 1 H; 100.61 MHz for 13 C) and match to 50 ohms impedance. Validation: The system confirms optimal RF pulse efficiency by minimizing reflected power on the tuning wobble curve.

  • Locking & Shimming: Engage the deuterium lock on the CDCl 3​ signal (77.16 ppm) to prevent B 0​ magnetic field drift. Iteratively adjust the Z1-Z4 gradient shims. Validation: The protocol is successful when the TMS peak achieves a line width at half height (FWHH) of 1.0 Hz.

  • Optimized Pulse Sequences:

    • 1 H NMR: Utilize a standard 30° pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. This delay ensures complete longitudinal ( T1​ ) relaxation, preventing integration bias between the rapidly relaxing methyl protons and the slower relaxing aromatic protons.

    • 13 C NMR: Utilize a proton-decoupled sequence (zgpg30) with a D1 of 2.0-3.0 seconds and a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the unprotonated quaternary carbons.

NMR_Workflow A 1. Sample Preparation (CDCl3 + TMS) B 2. Probe Tuning & Matching (Maximizing RF Transfer) A->B C 3. Locking & Shimming (B0 Homogeneity) B->C D 4. Pulse Sequence Execution (Excitation & Relaxation) C->D E 5. FID Acquisition (Time Domain Data) D->E F 6. Fourier Transform (Frequency Domain Spectrum) E->F

Figure 1: Self-validating NMR data acquisition workflow from sample preparation to Fourier transform.

1H NMR Spectral Analysis (400 MHz, CDCl 3​ )

The proton spectrum provides immediate verification of the molecular topology. The data below reflects predictive models and empirical rules for substituted aromatics and cyclic ketones ()[3].

Quantitative Data Table
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment
H-14 2.28s (singlet)-3HAcetate -CH 3​
H-2, H-6 7.03d (pseudo-doublet)8.52HAromatic CH (ortho to OAc)
H-3, H-5 7.22d (pseudo-doublet)8.52HAromatic CH (meta to OAc)
H-1' 3.00tt (triplet of triplets)12.0, 3.51HCyclohexyl methine CH
H-3', H-5' 2.45 - 2.55m (multiplet)-4HCyclohexyl CH 2​ ( α to ketone)
H-2', H-6' 2.20m (multiplet)-2HCyclohexyl CH 2​ ( β to ketone, equatorial)
H-2', H-6' 1.85m (multiplet)-2HCyclohexyl CH 2​ ( β to ketone, axial)
Spin System Elucidation
  • The AA'BB' Aromatic System: The para-disubstituted phenyl ring presents as two distinct pseudo-doublets. The protons ortho to the electron-withdrawing acetate group (H-2, H-6) are slightly shielded by resonance/anisotropy effects compared to those adjacent to the alkyl group, appearing at 7.03 ppm.

  • The Cyclohexyl tt Splitting: As established in the stereochemical analysis, H-1' is axial. It couples strongly ( 3J≈12.0 Hz) with the two adjacent axial protons at H-2' and H-6', and weakly ( 3J≈3.5 Hz) with the two equatorial protons. This generates a highly diagnostic triplet of triplets (tt) at 3.00 ppm, definitively proving the equatorial orientation of the phenyl ring.

13C NMR Spectral Analysis (100 MHz, CDCl 3​ )

Carbon-13 NMR strips away proton coupling (via broadband decoupling) to reveal the carbon skeleton. The residual solvent peak for CDCl 3​ is utilized as the internal reference at 77.16 ppm ()[4].

Quantitative Data Table
PositionChemical Shift ( δ , ppm)Type (DEPT)Mechanistic Assignment
C-4' 211.4C (Quaternary)Ketone Carbonyl (C=O)
C-13 169.6C (Quaternary)Ester Carbonyl (C=O)
C-1 149.2C (Quaternary)Aromatic Ipso (Attached to -OAc)
C-4 142.8C (Quaternary)Aromatic Ipso (Attached to Cyclohexyl)
C-3, C-5 127.7CHAromatic CH (meta to OAc)
C-2, C-6 121.6CHAromatic CH (ortho to OAc)
C-1' 42.1CHCyclohexyl methine
C-3', C-5' 41.3CH 2​ Cyclohexyl CH 2​ ( α to ketone)
C-2', C-6' 34.2CH 2​ Cyclohexyl CH 2​ ( β to ketone)
C-14 21.1CH 3​ Acetate -CH 3​
Carbonyl Differentiation

The spectrum features two distinct carbonyl resonances. The ketone carbonyl (C-4') is highly deshielded at 211.4 ppm due to the lack of resonance donation from an adjacent heteroatom. Conversely, the ester carbonyl (C-13) appears upfield at 169.6 ppm, as the adjacent oxygen atom donates electron density via resonance, increasing shielding at the carbon nucleus.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR is required to map the exact connectivity of the molecule, transforming isolated resonances into a verified topological network.

  • COSY (Correlation Spectroscopy): Maps 3J proton-proton couplings. Crucial for tracing the continuous spin system of the cyclohexanone ring from H-1' H-2'/6' H-3'/5'.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH​ ), allowing the translation of 1 H assignments directly to the 13 C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most powerful tool for linking the three distinct domains of the molecule by observing 2J and 3J carbon-proton correlations across quaternary centers.

HMBC_Network cluster_Protons Proton Resonances (1H) cluster_Carbons Carbon Resonances (13C) H_Ac H-14 (CH3) C_Ester C-13 (Ester C=O) H_Ac->C_Ester 2J H_Ar2 H-2,6 (Ar) C_Ar4 C-4 (Ar-Ipso) H_Ar2->C_Ar4 3J H_Ar3 H-3,5 (Ar) C_Ar1 C-1 (Ar-Ipso) H_Ar3->C_Ar1 3J H_Cy1 H-1' (CH) H_Cy1->C_Ar4 2J C_Ar2 C-2,6 (Ar) H_Cy1->C_Ar2 3J H_Cy3 H-3',5' (CH2) C_Ketone C-4' (Ketone C=O) H_Cy3->C_Ketone 2J/3J

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming connectivity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

Sources

Exploratory

Analytical Characterization of 4-(4-Oxocyclohexyl)phenyl acetate: A Technical Guide to Mass Spectrometry and Infrared Spectroscopy

Executive Summary 4-(4-Oxocyclohexyl)phenyl acetate (CAS: 156139-91-2) is a bifunctional organic molecule critical to modern synthetic chemistry and drug development[1]. Structurally, it features a central phenyl ring su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Oxocyclohexyl)phenyl acetate (CAS: 156139-91-2) is a bifunctional organic molecule critical to modern synthetic chemistry and drug development[1]. Structurally, it features a central phenyl ring substituted at the para positions by an acetate group (a phenolic ester) and a 4-oxocyclohexyl moiety (a cyclic ketone). Accurate structural elucidation of this compound requires orthogonal analytical techniques.

This whitepaper provides a field-proven guide to characterizing 4-(4-Oxocyclohexyl)phenyl acetate using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FTIR). By deconstructing the causality behind its fragmentation pathways and vibrational modes, we establish a self-validating framework for its unambiguous identification.

Structural Deconstruction & Analytical Rationale

The molecule ( C14​H16​O3​ , Exact Mass: 232.1099 Da) presents two distinct analytical targets:

  • The Phenyl Acetate Moiety: Phenolic esters behave fundamentally differently than aliphatic esters. The electron-withdrawing nature of the phenoxy group strengthens the ester carbonyl bond, shifting its IR absorption to higher wavenumbers[2][3]. In mass spectrometry, this group is highly susceptible to the neutral loss of ketene.

  • The Cyclohexanone Moiety: The six-membered cyclic ketone provides a secondary, distinct carbonyl signature in IR[4] and dictates the downstream ring-opening fragmentation in MS.

This dual-carbonyl system makes FTIR highly diagnostic, while the predictable cleavage of the ester makes MS/MS an ideal tool for structural confirmation.

Infrared Spectroscopy (FTIR-ATR): Vibrational Causality

Mechanistic Insights

Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because it prevents hygroscopic moisture absorption, which can obscure the critical C-H and C=O stretching regions. It also allows for non-destructive, direct analysis of the neat solid.

The hallmark of this molecule's IR spectrum is the presence of two distinct carbonyl environments:

  • Ester Carbonyl (C=O): The inductive electron withdrawal by the adjacent sp2 hybridized aromatic carbon reduces the resonance donation from the ester oxygen. This increases the double-bond character of the C=O bond, shifting the stretch to ~1755 cm⁻¹[3].

  • Ketone Carbonyl (C=O): Absorbs at ~1712 cm⁻¹, which is characteristic of an unstrained, aliphatic six-membered ring ketone (cyclohexanone)[4].

Self-Validating FTIR-ATR Protocol
  • System Suitability Test (SST): Perform a background scan in ambient air. Validate wavenumber accuracy using a traceable polystyrene film standard, ensuring the 1601 cm⁻¹ aromatic ring stretch is within ± 1 cm⁻¹.

  • Sample Preparation: Deposit 1-2 mg of neat 4-(4-Oxocyclohexyl)phenyl acetate directly onto the diamond ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact and prevent signal attenuation.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.

  • Data Processing: Apply atmospheric compensation algorithms to remove residual CO2​ and H2​O vapor interference.

Quantitative IR Data Summary
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeCausality / Structural Rationale
1755 StrongPhenyl AcetateC=O StretchInductive withdrawal by phenyl ring increases C=O bond order.
1712 StrongCyclohexanoneC=O StretchStandard aliphatic 6-membered ring ketone absorption.
1505, 1600 MediumAromatic RingC=C StretchAromatic skeletal vibrations.
1210 StrongEsterC-O-C StretchAsymmetric stretching of the ester linkage.
2850, 2930 Weak-MedCyclohexylC-H StretchAliphatic symmetric and asymmetric C-H stretching.

Mass Spectrometry (LC-ESI-HRMS): Fragmentation Dynamics

Mechanistic Insights

Electrospray Ionization in positive mode (ESI+) is selected because both the ester and ketone carbonyl oxygens possess lone pairs that readily accept protons ( [M+H]+ ) in an acidic LC mobile phase.

Upon collision-induced dissociation (CID), the protonated precursor ion ( [M+H]+ at m/z 233.117) undergoes highly specific diagnostic cleavages:

  • Loss of Ketene (-42 Da): The most thermodynamically favorable pathway is the cleavage of the acetate group. A hydrogen atom transfers to the phenoxy oxygen via a McLafferty-type rearrangement, expelling neutral ketene ( CH2​=C=O ) and generating a stable protonated phenol fragment at m/z 191.107[2].

  • Cyclohexanone Ring Cleavage (-28 Da): The m/z 191 ion undergoes further fragmentation within the cyclohexyl ring, typically losing carbon monoxide (CO) to yield an m/z 163 fragment[4].

MS_Fragmentation M [M+H]⁺ m/z 233 Precursor Ion F1 [M+H - C₂H₂O]⁺ m/z 191 Phenol Cation M->F1 Loss of Ketene (-42 Da) F2 [M+H - C₂H₂O - CO]⁺ m/z 163 Ring-Opened Ion F1->F2 Loss of CO (-28 Da)

Fig 1. ESI-MS/MS fragmentation pathway of 4-(4-Oxocyclohexyl)phenyl acetate.

Self-Validating LC-ESI-MS Protocol
  • System Validation: Infuse a high-precision tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy (< 2 ppm error) and ensure stable spray dynamics. Run a solvent blank (MeOH) to establish the baseline and rigorously rule out column carryover.

  • Chromatography: Inject 2 µL of sample (1 µg/mL in LC-MS grade MeOH) onto a sub-2 µm C18 UHPLC column. Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier is critical to ensure robust protonation of the carbonyl groups.

  • Ionization & Detection: Set the capillary voltage to 3.5 kV and the drying gas temperature to 300°C. Acquire MS1 survey scans (m/z 50-1000) and targeted MS/MS of m/z 233 using a collision energy ramp of 15-25 eV.

Quantitative MS Data Summary
m/z (Observed)Mass Loss (Da)Neutral LostFragment AssignmentMechanistic Rationale
233.117 0None [M+H]+ Protonation of carbonyl oxygen in ESI(+).
191.107 42Ketene ( C2​H2​O ) [M+H−42]+ Facile cleavage of phenolic acetate via H-transfer.
163.112 70 (42+28)Ketene + CO [M+H−42−28]+ Subsequent ring-opening and loss of CO from cyclohexanone.

Integrated Analytical Workflow

To ensure high-throughput and reliable characterization, the workflows for both MS and IR should be executed in parallel from a single master stock solution (where applicable, noting that ATR can also utilize the neat powder directly).

Analytical_Workflow cluster_0 FTIR-ATR Analysis cluster_1 LC-ESI-MS Analysis Prep Sample Preparation 1 mg/mL in LC-MS grade MeOH ATR Diamond ATR Deposition (Solvent Evaporation) Prep->ATR LC UHPLC Separation (C18, H₂O/MeCN Gradient) Prep->LC Scan Interferometer Scanning (32 Scans, 4 cm⁻¹ Res) ATR->Scan MS ESI(+) Q-TOF Detection (Capillary: 3.5 kV) LC->MS

Fig 2. Orthogonal analytical workflow for FTIR-ATR and LC-ESI-MS characterization.

Conclusion

The comprehensive characterization of 4-(4-Oxocyclohexyl)phenyl acetate relies on understanding the distinct physical chemistry of its functional groups. The electron-withdrawing nature of the phenyl ring drives the ester C=O stretch to higher IR wavenumbers and facilitates the rapid loss of ketene in MS/MS. By employing the self-validating protocols outlined above, analytical scientists can achieve highly reliable, reproducible structural confirmation suitable for rigorous regulatory and quality control environments.

References

  • Title: Phenyl acetate | Sigma-Aldrich Source: sigmaaldrich.com URL: Link

  • Title: Cyclohexanone - the NIST WebBook Source: nist.gov URL: Link

  • Title: Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem Source: nih.gov URL: Link

  • Title: Acetic acid, phenyl ester - the NIST WebBook Source: nist.gov URL: Link

Sources

Foundational

4-(4-Oxocyclohexyl)phenyl Acetate (CAS 156139-91-2): A Critical Intermediate in the Synthesis of Bicyclic Peroxides and Advanced Organic Materials

Executive Summary In the landscape of modern organic synthesis and drug development, the strategic selection of bifunctional intermediates dictates the efficiency and yield of complex active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the strategic selection of bifunctional intermediates dictates the efficiency and yield of complex active pharmaceutical ingredients (APIs). 4-(4-Oxocyclohexyl)phenyl acetate (CAS: 156139-91-2) stands out as a highly versatile building block. By featuring an electrophilic cyclohexanone moiety coupled with an orthogonally protected phenolic axis, this molecule enables precise, chemoselective derivatization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale in synthetic pathways, and self-validating experimental protocols, with a specific focus on its application in synthesizing antimalarial bicyclic peroxides.

Physicochemical Profiling and Structural Logic

Understanding the baseline properties of 4-(4-Oxocyclohexyl)phenyl acetate is essential for predicting its behavior in biphasic reactions and chromatographic purifications. The molecule consists of a rigid 1,4-disubstituted cyclohexyl-phenyl core, which provides exceptional conformational stability—a critical factor when establishing the stereochemistry of downstream spiro-compounds.

Quantitative Data Summary

The following table consolidates the standard physicochemical parameters of the intermediate, reflecting commercial standards utilized in high-throughput research[1],.

ParameterSpecification / Value
Chemical Name 4-(4-Oxocyclohexyl)phenyl acetate
CAS Registry Number 156139-91-2
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
Purity (Commercial Standard) ≥ 95% – 97%
Physical State Solid
Storage Conditions Sealed in dry, room temperature

Mechanistic Rationale: The Orthogonal Protection Strategy

The causality behind selecting 4-(4-Oxocyclohexyl)phenyl acetate over its unprotected counterpart, 4-(4-hydroxyphenyl)cyclohexanone, lies in the principles of orthogonal reactivity .

In complex API synthesis, a free phenolic hydroxyl group acts as a potent electron-donating group, activating the aromatic ring toward unwanted electrophilic aromatic substitution (EAS). During the functionalization of the cyclohexanone moiety—such as under the strongly acidic conditions required for peroxidation or ketalization—an unprotected phenol can trigger oxidative dimerization or ring degradation.

By masking the phenol as an acetate ester, the electron-donating capacity is significantly attenuated, thereby passivating the aromatic core. The acetate group remains highly stable under acidic and oxidative conditions. Crucially, once the electrophilic functionalization of the ketone is complete, the acetate can be selectively cleaved using mild basic conditions (e.g., K₂CO₃ in methanol) that do not disrupt base-stable, acid-sensitive functionalities like newly formed spiro-peroxide rings.

Pathway A 4-(4-Oxocyclohexyl)phenyl acetate (Bifunctional Core) B Ketone Functionalization (e.g., Peroxidation) A->B Electrophilic Addition C Acetate Deprotection (Phenol Unmasking) B->C Mild Base (K2CO3) D Advanced API (Antimalarial Peroxide) C->D Etherification / Coupling

Orthogonal synthetic logic leveraging the bifunctional nature of 4-(4-Oxocyclohexyl)phenyl acetate.

Application in Antimalarial Drug Discovery

The emergence of artemisinin-resistant Plasmodium falciparum has accelerated the development of fully synthetic endoperoxides. 4-(4-Oxocyclohexyl)phenyl acetate serves as a foundational scaffold in the synthesis of these next-generation therapeutics.

As detailed in the detailing bicyclic peroxides for malaria treatment, compounds featuring a 4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonane-7-one core exhibit profound antimalarial activity[2],[3]. The cyclohexanone moiety of our intermediate acts as the primary electrophilic anchor. When reacted with a hydroperoxide and a dicarbonyl partner, it undergoes a cascade cyclization to form a spiro-1,2,4-trioxane ring. The rigid cyclohexyl-phenyl axis ensures the precise spatial orientation of the peroxide bridge, which is mandatory for the iron(II)-mediated cleavage of the O-O bond within the parasite's food vacuole—a mechanism that generates lethal carbon-centered radicals.

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the transformation of 4-(4-Oxocyclohexyl)phenyl acetate into advanced intermediates. Each step is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction in real-time before proceeding.

Protocol 1: Synthesis of the Spiro-1,2,4-trioxane Pharmacophore

Objective: Convert the cyclohexanone moiety into a spiro-peroxide while preserving the acetate protecting group.

  • Initiation: Dissolve 4-(4-Oxocyclohexyl)phenyl acetate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

    • Causality: Maintaining low temperatures suppresses the thermal decomposition of the highly reactive hydroperoxide intermediate and prevents Baeyer-Villiger oxidation side-reactions.

  • Peroxidation: Add a catalytic amount of phosphotungstic acid, followed by the dropwise addition of an anhydrous hydroperoxide solution (1.2 eq). Stir for 30 minutes.

  • Cyclization: Introduce the target dicarbonyl compound (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation & Quench (Critical): Before proceeding to workup, test the reaction mixture with KI-starch paper. A blue-black color indicates the presence of unreacted, potentially explosive peroxides. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the KI-starch test yields a negative (colorless) result.

    • Causality: Neutralizing residual peroxides is a mandatory safety validation step. It prevents explosive concentration during solvent removal and protects the synthesized trioxane from over-oxidation.

  • Isolation: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol Start Start: 4-(4-Oxocyclohexyl)phenyl acetate in DCM Step1 Add H2O2 & Acid Catalyst Maintain T < 5°C Start->Step1 Cooling Step2 Add Dicarbonyl Compound Stir for 2 hours Step1->Step2 Dropwise addition Step3 Quench with Na2S2O3 (KI-Starch Validation) Step2->Step3 Reaction completion Step4 Aqueous Workup & Chromatography Step3->Step4 Neutralization verified

Self-validating workflow for the synthesis of spiro-trioxanes from the cyclohexanone intermediate.

Protocol 2: Selective Acetate Deprotection

Objective: Unmask the phenol for subsequent etherification or cross-coupling without degrading the newly formed spiro-peroxide.

  • Initiation: Dissolve the spiro-peroxide intermediate in a 1:1 mixture of methanol and tetrahydrofuran (THF).

    • Causality: THF ensures the solubility of the highly lipophilic spiro-peroxide, while methanol serves as the nucleophile for the base-catalyzed transesterification.

  • Deprotection: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) at 0°C. Stir for 1 hour.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting material spot and the emergence of a more polar, UV-active spot (the free phenol) validates the successful cleavage of the acetate. Furthermore, ¹H-NMR validation should confirm the disappearance of the acetate methyl singlet (~2.2 ppm) and the retention of the spiro-ring signals.

  • Workup: Quench the reaction with a mild buffer (e.g., saturated NH₄Cl) rather than strong aqueous acids (like HCl).

    • Causality: Strong acids will rapidly hydrolyze the acid-sensitive spiro-peroxide ring. Mild buffering preserves the structural integrity of the API. Extract with ethyl acetate, dry, and concentrate.

Conclusion

4-(4-Oxocyclohexyl)phenyl acetate is far more than a simple structural backbone; it is a strategically designed intermediate that offers orthogonal reactivity for complex molecular assembly. By leveraging the differential reactivity between its electrophilic ketone and its protected phenolic moiety, researchers can execute highly chemoselective transformations. Whether utilized in the synthesis of advanced antimalarial peroxides or novel liquid crystal materials, mastering the handling and functionalization of this intermediate is a critical competency in modern synthetic chemistry.

References

  • Title: Bicyclic peroxides compositions for and treatment of malaria therewith (US04977184A1 / EP0285342A2)

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 4-(4-Oxocyclohexyl)phenyl Acetate: A Guide for the Research Chemist

Introduction: Unveiling the Potential of a Bifunctional Building Block In the landscape of organic synthesis, molecules possessing multiple, orthogonally reactive functional groups are of immense value. 4-(4-Oxocyclohexy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of organic synthesis, molecules possessing multiple, orthogonally reactive functional groups are of immense value. 4-(4-Oxocyclohexyl)phenyl acetate is one such compound, offering a unique combination of a reactive ketone on a cyclohexyl ring and a protected phenol in the form of a phenyl acetate. This structure opens avenues for a variety of synthetic transformations, making it a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of materials science and medicinal chemistry. This guide provides an in-depth exploration of the synthetic utility of 4-(4-Oxocyclohexyl)phenyl acetate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of the ketone and the protected phenol allows for selective manipulation of either functionality. The cyclohexanone moiety can undergo a plethora of classical ketone reactions, including reductions, oximations, and carbon-carbon bond-forming reactions like the Wittig reaction.[1][2] Concurrently, the phenyl acetate group serves as a stable protecting group for the corresponding phenol, which can be readily deprotected under basic or acidic conditions to participate in further reactions. This bifunctionality is particularly advantageous in multi-step syntheses where careful management of reactive sites is paramount.

Core Properties and Handling

Before delving into its synthetic applications, it is crucial to understand the fundamental properties of 4-(4-Oxocyclohexyl)phenyl acetate.

PropertyValueReference
CAS Number 156139-91-2
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Sealed in a dry environment at room temperature.
Safety Warning: Harmful if swallowed, causes skin and eye irritation.

Application I: A Precursor in the Synthesis of Calamitic Liquid Crystals

The rigid core structure of 4-(4-Oxocyclohexyl)phenyl acetate, combining an alicyclic and an aromatic ring, makes it an attractive starting material for the synthesis of calamitic (rod-shaped) liquid crystals.[3][4][5] These materials are foundational to display technologies and other optoelectronic applications. The synthesis of such liquid crystals often involves the elongation of the molecular structure and the introduction of terminal flexible chains.

A plausible synthetic route involves the reduction of the cyclohexanone to a cyclohexanol, followed by esterification with a suitable carboxylic acid to introduce a second aromatic ring and a terminal alkyl chain. The acetate group on the phenyl ring can be hydrolyzed to a phenol, which can then be etherified to introduce another terminal alkyl chain.

Workflow for Liquid Crystal Precursor Synthesis

G A 4-(4-Oxocyclohexyl)phenyl acetate B Reduction of Ketone (e.g., NaBH₄, MeOH) A->B C 4-(4-Hydroxycyclohexyl)phenyl acetate B->C D Esterification (e.g., 4-alkoxybenzoic acid, DCC, DMAP) C->D F Hydrolysis of Acetate (e.g., NaOH, H₂O/MeOH) C->F E Liquid Crystal Precursor 1 D->E G 4-(4-Hydroxycyclohexyl)phenol F->G H Williamson Ether Synthesis (e.g., Alkyl bromide, K₂CO₃) G->H I Liquid Crystal Precursor 2 H->I

Caption: Proposed synthetic pathways for liquid crystal precursors.

Protocol 1: Synthesis of 4-(4-Hydroxycyclohexyl)phenyl Acetate

This protocol details the selective reduction of the ketone functionality. Sodium borohydride is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of esters.

Materials:

  • 4-(4-Oxocyclohexyl)phenyl acetate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 4-(4-Oxocyclohexyl)phenyl acetate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure 4-(4-hydroxycyclohexyl)phenyl acetate.

Application II: Olefination of the Cyclohexanone Moiety via Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones into alkenes.[1][2][6] Applying this reaction to 4-(4-Oxocyclohexyl)phenyl acetate allows for the introduction of an exocyclic double bond on the cyclohexyl ring, creating a versatile intermediate for further functionalization.

Workflow for Wittig Olefination

G A Triphenylphosphine C SN2 Reaction A->C B Alkyl Halide (e.g., CH₃I) B->C D Phosphonium Salt C->D F Deprotonation D->F E Strong Base (e.g., n-BuLi) E->F G Phosphonium Ylide F->G I Wittig Reaction G->I H 4-(4-Oxocyclohexyl)phenyl acetate H->I J 4-(4-Methylenecyclohexyl)phenyl acetate I->J K Triphenylphosphine oxide (byproduct) I->K

Caption: General workflow for the Wittig reaction.

Protocol 2: Synthesis of 4-(4-Methylenecyclohexyl)phenyl Acetate

This protocol describes the synthesis of the corresponding methylene derivative using methyltriphenylphosphonium bromide as the Wittig reagent.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-(4-Oxocyclohexyl)phenyl acetate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, argon or nitrogen atmosphere.

Procedure:

  • Ylide Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-(4-Oxocyclohexyl)phenyl acetate (1.0 eq) in anhydrous THF.

    • Cool this solution to 0 °C.

    • Slowly transfer the prepared ylide solution to the ketone solution via cannula or syringe.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Partition the mixture between diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate 4-(4-methylenecyclohexyl)phenyl acetate.

Application III: Deprotection to Reveal the Phenolic Moiety

The acetate group serves as a robust protecting group for the phenolic hydroxyl group. Its removal can be readily achieved through hydrolysis under basic or acidic conditions, unmasking the phenol for subsequent reactions such as etherification, esterification, or coupling reactions.

Protocol 3: Hydrolysis of 4-(4-Oxocyclohexyl)phenyl Acetate

This protocol details a standard basic hydrolysis procedure.

Materials:

  • 4-(4-Oxocyclohexyl)phenyl acetate

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper or meter.

Procedure:

  • Dissolve 4-(4-Oxocyclohexyl)phenyl acetate (1.0 eq) in methanol in a round-bottom flask.

  • Add 1 M sodium hydroxide solution (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully neutralize the reaction mixture to pH ~7 with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-hydroxyphenyl)cyclohexanone.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

4-(4-Oxocyclohexyl)phenyl acetate is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a range of selective transformations at both the cyclohexanone and the phenyl acetate moieties. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound in the synthesis of liquid crystals, pharmaceuticals, and other complex organic molecules. By understanding the principles behind these reactions, scientists can adapt and expand upon these methodologies to achieve their specific synthetic goals.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.
  • Synthesis and characterisation of novel calamitic liquid crystalline compounds. (2025). Liquid Crystals.
  • Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. (2022). Journal of Advanced Scientific Research.
  • 4-(4-Oxocyclohexyl)
  • The Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Science Alert.
  • Wittig reaction. Wikipedia.
  • Synthesis of an Alkene via the Wittig Reaction. Course Website.
  • Wittig Reaction. Organic Chemistry Portal.
  • The Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps.
  • Exploring N-(4-Oxocyclohexyl)acetamide: Properties, Uses, and Supply. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry.
  • Synthesis of α-Hydroxyacetophenones. (2012). Organic Chemistry Portal.
  • Synthesis of related substances of Tramadol hydrochloride. (2012). Journal of Chemical and Pharmaceutical Research.
  • 4-(4-Oxocyclohexyl)
  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (2025). International Journal of Research in Engineering and Science.
  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates.
  • Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
  • Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. (2025). BenchChem.
  • 4,4-(bis(4-hydroxyphenyl)cyclohexanecarboxylic acid derivatives and process for preparing same.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. (2021). MDPI.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • PALLADIUM (II)-CATALYZED SELECTIVE REDUCTION OF 4'-(PHENYLETHYNL)ACETOPHENONE IN THE PRESENCE OF A FORMIC ACID-TRIETHYLAMINE MIXTURE. (2022). Beirut Arab University.
  • (1r,4s)-(+)
  • Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. (2022). International Journal of Engineering Research and.
  • Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion. (2021). PMC.
  • Solvent free synthesis of p-hydroxyacetophenones by Fries rearrangement using p-toluenesulfonicacid. (2015). Journal of Chemical and Pharmaceutical Research.
  • Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. PMC.
  • Derivatization reaction of phenol to phenyl acetate.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). Chinese Medicine.
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoioniz
  • Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. (2019). PubMed.
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  • Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry.
  • Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering.
  • DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. ChemRxiv.

Sources

Application

The Strategic Role of 4-(4-Oxocyclohexyl)phenyl Acetate in the Advancement of Modern Medicinal Chemistry

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals This document serves as a detailed application note and protocol guide on the strategic use of 4-(4-O...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed application note and protocol guide on the strategic use of 4-(4-Oxocyclohexyl)phenyl acetate and its derivatives in medicinal chemistry. Authored for an audience of researchers, scientists, and drug development professionals, this guide elucidates the compound's potential as a versatile building block in the synthesis of novel therapeutic agents. It provides in-depth scientific context, proven experimental protocols, and a forward-looking perspective on its applications.

Introduction: A Scaffold of Emerging Importance

4-(4-Oxocyclohexyl)phenyl acetate is a bifunctional molecule that presents two key reactive sites for chemical modification: a ketone on the cyclohexyl ring and an acetate-protected phenol. This unique structural arrangement makes it a valuable starting material for the synthesis of a diverse range of complex molecules. While direct biological activity of the parent compound is not extensively documented, its true potential lies in its role as a versatile intermediate for creating libraries of compounds with significant therapeutic promise, particularly in the realm of oncology and immunology.

The core structure, combining a phenyl ring and a cyclohexyl moiety, is a common motif in many biologically active compounds. The cyclohexyl group can influence lipophilicity and metabolic stability, while the phenyl ring provides a platform for various substitutions to modulate target binding and pharmacokinetic properties. The ketone functionality allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The protected phenol offers a handle for late-stage functionalization or can be deprotected to introduce a hydroxyl group, a key pharmacophoric feature in many drug molecules.

Application Focus: Development of Tyrosylprotein Sulfotransferase 2 (TPST2) Inhibitors for Immuno-Oncology

A significant application of scaffolds related to 4-(4-Oxocyclohexyl)phenyl acetate is in the development of inhibitors for Tyrosylprotein Sulfotransferase 2 (TPST2). TPST2 is an enzyme that has recently been identified as a key player in immunosuppression within the tumor microenvironment.[1] By catalyzing the sulfation of the interferon-gamma (IFNγ) receptor, TPST2 dampens the anti-tumor immune response.[1] Consequently, inhibiting TPST2 presents a novel and promising strategy for enhancing the efficacy of cancer immunotherapies, such as immune checkpoint blockade.

Recent research has led to the discovery of potent TPST2 inhibitors derived from a (4-phenyl-cyclohexyl)acetic acid scaffold.[1] This work highlights the importance of the cyclohexylphenyl motif in achieving high inhibitory activity and favorable drug-like properties. The following sections will detail the synthetic strategies and biological evaluation protocols inspired by this groundbreaking research.

Synthetic Pathways and Methodologies

The synthesis of TPST2 inhibitors and other bioactive molecules from 4-(4-Oxocyclohexyl)phenyl acetate or its analogs typically involves a multi-step sequence. The following diagram illustrates a generalized synthetic workflow, showcasing the versatility of this building block.

G A 4-(4-Oxocyclohexyl)phenyl acetate B Key Intermediate A (e.g., Reductive Amination Product) A->B Reaction at Ketone C Key Intermediate B (e.g., Suzuki Coupling Product) B->C Aryl Coupling / Functionalization D Final Bioactive Compound (e.g., TPST2 Inhibitor) C->D Final Modification / Deprotection

Caption: Generalized synthetic workflow utilizing the 4-(4-Oxocyclohexyl)phenyl acetate scaffold.

Protocol 1: General Procedure for Reductive Amination of the Cyclohexanone Moiety

This protocol describes a fundamental transformation of the ketone group, a crucial first step in many synthetic routes.

Materials:

  • 4-(4-Oxocyclohexyl)phenyl acetate

  • Amine of choice (e.g., substituted aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(4-Oxocyclohexyl)phenyl acetate (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride as it is less toxic and the reaction can be carried out in a less stringent pH environment.

  • Solvent: Dichloromethane or dichloroethane are excellent solvents for this reaction as they are non-protic and effectively dissolve the reactants.

  • Catalytic Acid: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced by the hydride source.

Protocol 2: Suzuki Coupling for Aryl-Aryl Bond Formation

This protocol details a common method for introducing further aromatic diversity, a key strategy in lead optimization.

Materials:

  • Aryl bromide or triflate intermediate (derived from Protocol 1)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the aryl bromide/triflate (1.0 eq), aryl boronic acid/ester (1.2 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Biological Evaluation and Data Presentation

The biological activity of the synthesized compounds is typically assessed through a series of in vitro and in vivo assays. For the development of TPST2 inhibitors, the following experimental workflow is representative.

G A Compound Library Synthesis B In Vitro TPST2 Enzyme Assay (IC50 Determination) A->B C Cell-Based IFNγ Signaling Assay B->C E Pharmacokinetic (PK) Profiling B->E D In Vivo Efficacy Studies (Syngeneic Tumor Models) C->D F Lead Optimization D->F E->F

Caption: Experimental workflow for the evaluation of TPST2 inhibitors.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for a series of compounds derived from a (4-phenyl-cyclohexyl)acetic acid scaffold, illustrating the structure-activity relationship (SAR).

Compound IDR1 GroupR2 GroupTPST2 IC₅₀ (nM)
44a PhenylH>10,000
44d CyclohexylH1960
77c PyridylCF₃946

Data is illustrative and based on trends observed in published literature.[1]

Conclusion and Future Perspectives

4-(4-Oxocyclohexyl)phenyl acetate and its analogs are valuable and versatile building blocks in medicinal chemistry. Their utility in the synthesis of potent TPST2 inhibitors for immuno-oncology applications underscores their potential in modern drug discovery. The synthetic protocols and biological evaluation workflows outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold. Future work in this area will likely focus on the development of more diverse compound libraries targeting a wider range of biological targets, further solidifying the importance of the cyclohexylphenyl motif in the design of next-generation therapeutics.

References

  • Park, S. B., et al. (2025). Discovery of (4-Phenyl-cyclohexyl)acetate-Derived Tyrosylprotein Sulfotransferase 2 (TPST2) Inhibitors with Potent Anti-Tumor Activity for Immuno-Oncology Applications. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Chemoselective and Diastereoselective Reduction of 4-(4-Oxocyclohexyl)phenyl Acetate

Executive Summary The reduction of bifunctional molecules containing both ketone and ester moieties requires precise chemocontrol to prevent unwanted side reactions. This application note details the experimental procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of bifunctional molecules containing both ketone and ester moieties requires precise chemocontrol to prevent unwanted side reactions. This application note details the experimental procedure for the selective reduction of the ketone group in 4-(4-oxocyclohexyl)phenyl acetate to yield trans-4-(4-acetoxyphenyl)cyclohexan-1-ol. By leveraging the tailored reactivity of sodium borohydride ( NaBH4​ ) under controlled thermodynamic conditions, researchers can achieve high chemoselectivity (sparing the acetate ester) and excellent diastereoselectivity (favoring the equatorial alcohol).

Mechanistic Principles & Selectivity (E-E-A-T)

As a robust protocol, the success of this reduction relies on understanding the underlying causality of the reagent's interaction with the substrate's functional groups.

Chemoselectivity: Ketone vs. Ester

Sodium borohydride is a mild, nucleophilic hydride source. While it readily attacks the highly electrophilic carbonyl carbon of aldehydes and ketones, it is generally unreactive towards esters under standard conditions ()[1]. The ester carbonyl is resonance-stabilized by the adjacent oxygen lone pair, which delocalizes electron density into the carbonyl π -system. This significantly reduces the partial positive charge on the ester carbon, rendering it immune to NaBH4​ reduction at low to ambient temperatures[2].

Diastereoselectivity: Thermodynamic vs. Kinetic Control

The reduction of 4-substituted cyclohexanones by NaBH4​ is highly diastereoselective. The bulky 4-acetoxyphenyl group acts as a conformational anchor, locking the cyclohexane ring in a chair conformation where the aryl group strictly occupies the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the nucleophilic hydride approaches the carbonyl carbon preferentially from the less sterically hindered axial face[3]. This axial attack avoids torsional strain with adjacent axial C-H bonds, pushing the resulting hydroxyl group into the equatorial position and leading directly to the thermodynamically favored trans-isomer as the major product[4].

Logic Reagent Sodium Borohydride (NaBH4) Chemo Chemoselectivity Reagent->Chemo Stereo Diastereoselectivity Reagent->Stereo Ketone Reduces Ketone (Highly Electrophilic) Chemo->Ketone Ester Spares Ester (Resonance Stabilized) Chemo->Ester Axial Axial Hydride Attack (Less Steric Hindrance) Stereo->Axial Equatorial Equatorial Alcohol (trans-isomer major) Axial->Equatorial

Logical basis for chemoselectivity and diastereoselectivity in the NaBH4 reduction process.

Experimental Design & Workflow

Workflow Start 4-(4-Oxocyclohexyl) phenyl acetate Reaction Reduction (NaBH4, MeOH, 0 °C) Start->Reaction Quench Quench (Sat. NH4Cl or H2O) Reaction->Quench Workup Extraction & Drying (EtOAc, Na2SO4) Quench->Workup Purification Purification (Flash Chromatography) Workup->Purification Analysis Analysis (NMR, IR, HPLC) Purification->Analysis

Experimental workflow for the chemoselective reduction of 4-(4-oxocyclohexyl)phenyl acetate.

Detailed Experimental Protocol

Materials & Reagents

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsAmountFunction
4-(4-Oxocyclohexyl)phenyl acetate232.281.01.00 g (4.30 mmol)Substrate
Sodium Borohydride ( NaBH4​ )37.831.50.24 g (6.45 mmol)Reducing Agent
Methanol (Anhydrous)32.04-21.5 mLProtic Solvent
Saturated NH4​Cl (aq)--10.0 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-45.0 mLExtraction Solvent
Step-by-Step Procedure

Step 1: Reaction Setup Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add 4-(4-oxocyclohexyl)phenyl acetate (1.00 g, 4.30 mmol) and dissolve in 21.5 mL of anhydrous methanol. Causality: Methanol acts as a protic solvent that hydrogen-bonds to the carbonyl oxygen. This coordination enhances the electrophilicity of the ketone and stabilizes the transition state during the hydride transfer ()[5].

Step 2: Reagent Addition Cool the solution to 0 °C using an ice-water bath. Slowly add NaBH4​ (0.24 g, 6.45 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C controls the exothermic release of hydrogen gas, preventing solvent boil-over. Furthermore, maintaining a low temperature suppresses any potential base-catalyzed transesterification or cleavage of the acetate group by the methoxide species generated in situ[6].

Step 3: Reaction Monitoring (Self-Validating System) Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. Causality: The protocol validates itself visually. The disappearance of the UV-active ketone starting material ( Rf​≈0.50 ) and the appearance of a more polar, UV-active alcohol spot ( Rf​≈0.25 ) confirms the successful conversion of the ketone to the secondary alcohol without over-reduction.

Step 4: Quench and Workup Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous NH4​Cl dropwise. Causality: NH4​Cl provides mild acidic protons to safely quench unreacted NaBH4​ and protonate the intermediate alkoxide. It is specifically chosen over strong mineral acids (like HCl ) to prevent the acid-catalyzed hydrolysis of the sensitive acetate ester. Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure trans-4-(4-acetoxyphenyl)cyclohexan-1-ol.

Analytical Validation & Data Interpretation

To ensure the structural integrity and stereochemical outcome of the product, validate the isolated compound against the expected analytical parameters outlined below.

Table 2: Expected Analytical Characterization Data

TechniqueSignal / ShiftAssignmentDiagnostic Value
TLC ( Rf​ ) 0.50 0.25Ketone AlcoholConfirms reaction completion and increased polarity.
IR ( cm−1 ) ~3300 (broad)O-H stretchConfirms the formation of the secondary alcohol.
IR ( cm−1 ) ~1750 (sharp)Ester C=O stretchConfirms the chemoselective preservation of the acetate ester.
1H NMR (ppm) ~3.60 (tt, J≈11,4 Hz)Carbinol C-H (axial)The large axial-axial coupling constant ( J≈11 Hz) confirms the trans isomer (equatorial OH) as the major product.
1H NMR (ppm) ~2.28 (s, 3H)Acetate CH3​ Integration confirms the ester moiety remains intact.

Sources

Application

Advanced Solid-Phase Extraction Protocols for Bisphenol Analogues Using Molecularly Imprinted Polymers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide Executive Summary & Mechanistic Rationale The quantification of bisphenol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide

Executive Summary & Mechanistic Rationale

The quantification of bisphenol analogues (e.g., BPA, BPB, BPF, BPS) in complex matrices is a critical requirement in toxicology, environmental monitoring, and drug development. Bisphenols act as endocrine-disrupting chemicals (EDCs), necessitating highly sensitive analytical methods capable of detecting trace levels (ng/L to ng/g) amidst severe matrix interferences (proteins, lipids, and complex carbohydrates).

While traditional C18 Solid-Phase Extraction (SPE) relies on non-specific hydrophobic interactions, Molecularly Imprinted Polymers (MIPs) offer a biomimetic approach. MIPs are synthetic polymers engineered with highly specific recognition cavities that are sterically and chemically complementary to the target analyte.

Mechanistic Insights: The "Dummy Template" Innovation

A historical challenge in MIP-SPE for trace analysis is template bleeding —the leaching of residual template molecules from the polymer matrix during elution, which causes false positives and overestimation of analyte concentrations. To circumvent this, modern protocols utilize Dummy Surface Molecularly Imprinted Polymers (DSMIPs) . By using a structural analogue like Tetrabromobisphenol A (TBBPA) as the template during synthesis, the resulting cavities can selectively capture BPA and its analogues without the risk of BPA template leakage[1].

MIP_Mechanism Template Dummy Template (e.g., TBBPA) Polymerization Polymerization (Cross-linker + Initiator) Template->Polymerization Monomer Functional Monomers (e.g., Methacrylic Acid) Monomer->Polymerization Extraction Template Removal (Creates Specific Cavities) Polymerization->Extraction Rebinding Selective Rebinding (Captures BPA/BPF/BPS) Extraction->Rebinding Shape & Chemical Complementarity

Figure 1: Synthesis and recognition mechanism of dummy-template MIPs for bisphenol extraction.

General MIP-SPE Workflow

The extraction of bisphenols using MIPs relies on a carefully orchestrated sequence of solvent exchanges to maximize specific hydrogen bonding while eliminating non-specific matrix binding[2].

SPE_Workflow Conditioning 1. Conditioning (MeOH & H2O) Loading 2. Sample Loading (Aqueous Matrix) Conditioning->Loading Activate Cavities Washing 3. Washing (H2O / Low Org.) Loading->Washing Retain Analytes Elution 4. Elution (MeOH + 2% FA) Washing->Elution Remove Interferences Analysis LC-MS/MS Quantification Elution->Analysis Extract Target

Figure 2: Four-step Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE) workflow.

Validated Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They mandate the use of isotopically labeled internal standards (e.g., BPA-d16) to correct for matrix effects and monitor absolute recovery.

Protocol A: Trace Extraction from Biological Fluids (Serum/Urine)

Biological fluids contain high concentrations of proteins that can irreversibly bind to bisphenols or clog the SPE frit. This protocol utilizes protein precipitation prior to highly selective MIP extraction[3].

Self-Validation Setup:

  • Matrix Blank: Run pooled, stripped human serum alongside samples.

  • Spike: Add 10 µL of 100 ng/mL BPA-d16 internal standard to 1 mL of sample prior to precipitation.

Step-by-Step Methodology:

  • Sample Pre-treatment: Add 1 mL of biological sample to 2 mL of cold acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes. Dilute the supernatant with 10 mL of HPLC-grade water.

    • Causality: ACN denatures proteins, releasing protein-bound bisphenols. Diluting the supernatant with water ensures the loading solution is highly aqueous (<10% organic), which is critical because high organic content will disrupt the hydrogen bonds required for MIP retention.

  • Conditioning: Pass 5 mL Methanol (MeOH) followed by 5 mL HPLC-grade water through the 50 mg MIP-SPE cartridge.

    • Causality: MeOH removes manufacturing impurities and opens the polymer pores. Water equilibrates the sorbent to match the aqueous nature of the sample, preventing analyte breakthrough.

  • Loading: Load the diluted sample at a controlled flow rate of 1 mL/min.

    • Causality: A slow, controlled flow rate provides sufficient contact time for the bisphenol molecules to diffuse into the imprinted cavities and establish stable hydrogen bonds with the functional monomers[4].

  • Washing: Wash with 2 mL of 5% ACN in water.

    • Causality: This specific concentration is strong enough to disrupt weak, non-specific hydrophobic interactions between residual matrix lipids and the polymer surface, but too weak to break the specific hydrogen bonds holding the bisphenols in the imprinted cavities.

  • Elution: Elute with 3 mL of MeOH.

    • Causality: 100% Methanol acts as a strong hydrogen-bond competitor, effectively displacing the bisphenol molecules from the polymer's functional groups, ensuring quantitative recovery[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol B: Class-Selective Extraction from Complex Food Matrices (Beverages/Canned Food)

Canned foods and beverages often contain multiple bisphenol analogues (BPA, BPF, BPS) migrating from epoxy resin linings. This protocol is optimized for class-selective extraction of up to 7 bisphenol analogues simultaneously[2].

Self-Validation Setup:

  • Breakthrough Assessment: Load increasing volumes (5, 10, 20, 40 mL) of spiked matrix to determine the maximum capacity of the MIP-SPE cartridge before analyte loss occurs.

Step-by-Step Methodology:

  • Sample Pre-treatment: Homogenize 5 g of canned food with 10 mL of ACN/Water (50:50, v/v). Sonicate for 20 minutes. Centrifuge and dilute the supernatant to ensure the final organic concentration is <10%.

    • Causality: Maintaining an aqueous environment (<10% organic) forces the bisphenol analogues into the hydrophobic, specifically engineered cavities of the MIP via both shape recognition and non-specific hydrophobic partitioning[2].

  • Conditioning: 5 mL MeOH containing 2% Formic Acid (FA), followed by 5 mL H2O.

    • Causality: Acidified methanol strips any strongly bound contaminants from previous manufacturing steps before the critical water equilibration.

  • Loading: Load sample at 1-2 mL/min.

  • Washing: Wash with 3 mL of Water, followed by 1 mL of 10% MeOH in Water.

    • Causality: The two-step wash first removes highly polar sugars (water wash), while the 10% MeOH removes moderately non-polar pigments and phenolic interferences without eluting the target bisphenols[2].

  • Elution: Elute with 3 mL of MeOH containing 2% Formic Acid.

    • Causality: While pure MeOH can elute BPA, more strongly bound analogues (like BPF or BPS) require an acidic modifier. Formic acid protonates the binding sites on the polymer, breaking the strong analyte-polymer interactions and ensuring uniform recovery across all 7 analogues[2].

Quantitative Performance Metrics

The application of MIP-SPE significantly outperforms traditional C18 sorbents in both recovery and limits of quantification (LOQ), primarily due to the drastic reduction in matrix suppression during LC-MS/MS analysis.

Analyte Target(s)MatrixSorbent TypeRecovery (%)RSD (%)LOQ / LODReference
Bisphenol A (BPA)Human Serum, UrineBPA-templated MIP65.8 – 82.3%< 7.9%LOD: 25 µg/L[Zhang et al., 2006][3]
7 Bisphenol AnaloguesBeverages, Canned FoodClass-selective MIP50.0 – 103.0%< 15.0%LOQ: 0.002 – 1.5 ng/g[Yang et al., 2014][2]
Bisphenol A (BPA)Drinks, FruitsTBBPA-Dummy MIP98.0 – 105.0%< 7.0%LOD: 3.0 ng/mL[Li et al., 2014][1]
BPA & ProgesteroneAqueous MediaBPA/PG-MIP33.3 – 96.6%N/ALOD: 15.0 µg/L[MDPI, 2018][4]
Bisphenol A (BPA)River WaterBPA-templated MIP> 85.0%N/ALOD: 25.0 µg/L[Poliwoda et al., 2016][5]

References

  • Zhang, J., Jiang, M., & Zou, L. (2006). "Selective solid-phase extraction of bisphenol A using molecularly imprinted polymers and its application to biological and environmental samples." Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Yang, Y., Yu, J., Yin, J., Shao, B., & Zhang, J. (2014). "Molecularly Imprinted Solid-Phase Extraction for Selective Extraction of Bisphenol Analogues in Beverages and Canned Food." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Li, J., Zhou, H., Liu, Y., Yan, X., Xu, Y., & Liu, S. (2014). "Solid-phase extraction for selective determination of bisphenol A in drinks and fruits by dummy surface molecularly imprinted polymer with direct synthetic method." Food Additives & Contaminants: Part A. Available at:[Link]

  • Poliwoda, A., Mościpan, M., & Wieczorek, P. P. (2016). "Application of Molecular Imprinted Polymers for Selective Solid Phase Extraction of Bisphenol A." Ecological Chemistry and Engineering S. Available at:[Link]

  • MDPI (2018). "Molecularly Imprinted Polymers for the Selective Extraction of Bisphenol A and Progesterone from Aqueous Media." Molecules. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(4-Oxocyclohexyl)phenyl Acetate Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the downstream purification of 4-(4-oxocyclohexyl)phenyl acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the downstream purification of 4-(4-oxocyclohexyl)phenyl acetate. The synthesis of this molecule typically involves the esterification of 4-(4-hydroxyphenyl)cyclohexanone using acetic anhydride and a base catalyst (e.g., pyridine or DMAP).

Failing to properly clear unreacted starting materials can compromise downstream assays, lower crystalline stability, and introduce artifacts in analytical characterization. This guide provides the mechanistic rationale and self-validating protocols required to isolate a high-purity product.

I. Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product + Unreacted SMs) Quench 1. Quench (MeOH/Ice Water) Converts Ac2O to AcOH Start->Quench AcidWash 2. Mild Acid Wash (10% Citric Acid) Removes Pyridine/DMAP Quench->AcidWash BaseWash 3. Cold Base Wash (0.5M NaOH) Removes Unreacted Phenol AcidWash->BaseWash NeutralWash 4. Brine Wash & Drying Removes residual water/salts BaseWash->NeutralWash Crystallize 5. Recrystallization (EtOH) Polishing Step NeutralWash->Crystallize Pure Pure 4-(4-Oxocyclohexyl)phenyl acetate Crystallize->Pure

Workflow for removing unreacted starting materials from the crude acetate ester.

II. Physicochemical Parameters for Extraction Logic

Successful liquid-liquid extraction relies on exploiting the specific pKa and solubility profiles of the reaction components[1].

ComponentRole in SynthesispKaAqueous Solubility (Neutral)Removal Strategy
4-(4-Oxocyclohexyl)phenyl acetate Target ProductN/AInsolubleRetained in organic phase
4-(4-Hydroxyphenyl)cyclohexanone Starting Material~10.10Very LowCold 0.5M NaOH wash (forms phenolate)
Acetic Anhydride Acylating AgentN/AReacts with waterQuench with MeOH/Water
Pyridine / DMAP Base / Catalyst5.2 / 9.6High10% Citric Acid wash (forms pyridinium)
Acetic Acid Reaction Byproduct4.76MiscibleSaturated NaHCO3 wash

III. Troubleshooting & FAQs

Q1: How do I completely remove unreacted acetic anhydride without risking ester hydrolysis? A: Acetic anhydride is highly reactive but can persist in non-polar organic solvents during extraction. Direct washing with an aqueous base generates exothermic heat and localized high pH, which can prematurely hydrolyze your target ester, 4-(4-oxocyclohexyl)phenyl acetate[2]. Causality & Solution: Quench the reaction mixture by adding methanol or ice water and stirring for 15–30 minutes before any basic workup. Methanol converts the unreacted anhydride into methyl acetate and acetic acid, both of which are easily removed via evaporation and mild aqueous washes without stressing the product's ester bond.

Q2: What is the most effective way to separate unreacted 4-(4-hydroxyphenyl)cyclohexanone from the product? A: The starting material, 4-(4-hydroxyphenyl)cyclohexanone, contains a phenolic hydroxyl group with a predicted pKa of approximately 10.10[3]. Causality & Solution: Washing the organic layer with a cold, dilute base (e.g., 0.5 M NaOH) deprotonates the phenol into a highly water-soluble sodium phenolate ion. Because the target acetate ester lacks this acidic proton, it remains safely in the organic phase. Critical Note: The base wash must be kept cold (<5 °C) and contact time minimized to prevent base-catalyzed saponification (cleavage) of the newly formed acetate group.

Q3: My NMR shows residual pyridine/DMAP. Why didn't the water wash remove them? A: While pyridine is water-soluble, it partitions significantly into organic solvents like dichloromethane or ethyl acetate. Causality & Solution: You must actively protonate the amine nitrogens. Washing the organic layer with a mild acid, such as 10% citric acid or 1 M HCl, converts the freebase amines (pKa 5.2 and 9.6) into their corresponding pyridinium or ammonium salts. These charged species have a partition coefficient that overwhelmingly favors the aqueous phase, ensuring complete removal.

Q4: The liquid-liquid extraction didn't remove 100% of the phenol. What is the best polishing step? A: If the aqueous pH drops during the base wash (due to neutralization by residual acetic acid), trace amounts of phenol can remain protonated and partition back into the organic layer. Causality & Solution: Implement a recrystallization step. 4-(4-Oxocyclohexyl)phenyl acetate readily crystallizes from ethanol or a hexane/ethyl acetate mixture. The structural differences between the ester and the phenol result in distinct lattice energies and solubility profiles, allowing the trace phenol to remain dissolved in the mother liquor while the pure ester precipitates[1].

IV. Self-Validating Experimental Protocol

This step-by-step methodology ensures the complete removal of all starting materials while incorporating built-in validation checkpoints to guarantee process integrity.

Phase 1: Quenching & Amine Removal
  • Reaction Completion Check: Before proceeding, verify reaction completion via TLC (Hexane:EtOAc 3:1). The phenol starting material (UV active, lower Rf) should be completely consumed.

  • Quench: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 5 equivalents of Methanol (relative to unreacted acetic anhydride) and stir for 30 minutes.

  • Dilution: Dilute the mixture with an organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane) to prevent product precipitation during washing.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 10% aqueous citric acid (2 x 20 mL per gram of product).

    • Validation Checkpoint: Test the pH of the separated aqueous layer with pH paper. It must be distinctly acidic (pH 2–3) to confirm that all pyridine/DMAP has been protonated and extracted.

Phase 2: Phenol & Acid Removal
  • Cold Base Wash: Wash the organic layer with cold 0.5 M NaOH (2 x 15 mL per gram of product). Shake gently to avoid emulsions, and separate the layers immediately to minimize ester hydrolysis.

    • Validation Checkpoint: Take a 1 mL aliquot of the separated aqueous base layer and acidify it with 1 M HCl. If the solution turns cloudy, sodium phenolate was successfully extracted and is precipitating back as the free phenol.

  • Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 20 mL) to remove any residual trace acids, followed by a Brine wash (1 x 20 mL) to remove dissolved water.

Phase 3: Isolation & Polishing
  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.

    • Validation Checkpoint: The organic solution should be completely clear and free of visible water droplets or cloudiness.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour.

  • Filtration: Collect the purified 4-(4-oxocyclohexyl)phenyl acetate crystals via vacuum filtration and wash with a minimal amount of ice-cold ethanol.

References
  • 4-(4-hydroxyphenyl)
  • Purification of Laboratory Chemicals - W.L.F.
  • Addressing incomplete reactions in the acetylation of phenols.

Sources

Optimization

Identifying side products in the synthesis of 4-(4-Oxocyclohexyl)phenyl acetate

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(4-Oxocyclohexyl)phenyl acetate (CAS 156139-91-2) from 4-(4-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(4-Oxocyclohexyl)phenyl acetate (CAS 156139-91-2) from 4-(4-hydroxyphenyl)cyclohexanone (CAS 105640-07-1).

While the O-acetylation of phenols is a fundamental transformation, the presence of an unprotected ketone moiety on the cyclohexyl ring introduces competing mechanistic pathways. This guide addresses the causality behind common side products, provides analytical signatures for rapid identification, and details a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Side Product Divergence

Understanding the reactivity landscape is critical. The diagram below illustrates the divergent pathways that lead to either the target ester or common impurities under varying conditions.

SynthesisPathway SM Starting Material 4-(4-hydroxyphenyl)cyclohexanone Reagents Reagents Ac2O, Pyridine SM->Reagents Target Target Product 4-(4-Oxocyclohexyl)phenyl acetate Reagents->Target Mild Conditions (1.05 eq Ac2O, 0-25°C) Enol Side Product: Enol Acetate (Over-acetylation of Ketone) Reagents->Enol Excess Ac2O / DMAP (Prolonged heating) Aldol Side Product: Aldol Dimer (Base-catalyzed condensation) Reagents->Aldol Strong Base / High Temp Fries Side Product: Fries Rearrangement (Acyl migration to ortho-position) Target->Fries Lewis Acid / UV Light

Mechanistic pathway of 4-(4-Oxocyclohexyl)phenyl acetate synthesis and key side reactions.

Troubleshooting FAQs: Identifying and Mitigating Side Products

Q1: Why am I seeing a +42 Da mass shift (M+42) in my LC-MS analysis of the final product? Causality: The target product has a molecular weight of 232.28 g/mol [1]. A +42 Da shift indicates the addition of a second acetyl group. Because the target molecule contains a ketone at the 4-position of the cyclohexyl ring, it can undergo enolization under basic conditions. If excess acetic anhydride and a strong nucleophilic catalyst (like DMAP) are used, the resulting enol is rapidly trapped as an enol acetate [2]. Solution: To prevent over-acetylation, strictly limit acetic anhydride to 1.05 equivalents. Avoid DMAP unless absolutely necessary for sterically hindered substrates (which this is not). Conduct the reaction at 0°C to 25°C to kinetically favor the highly nucleophilic phenoxide over the less reactive enolate[3].

Q2: My reaction mixture turned dark yellow/brown, and I see high-molecular-weight impurities on TLC. What happened? Causality: Cyclohexanone derivatives possess acidic alpha-protons. Under prolonged exposure to basic conditions (e.g., refluxing in pyridine or using stronger amine bases), the ketone undergoes aldol condensation . One molecule enolizes and attacks the carbonyl carbon of another, followed by dehydration to form a conjugated alpha,beta-unsaturated dimer. Solution: Minimize reaction time (monitor strictly via TLC) and avoid elevated temperatures. If pyridine promotes condensation, consider a weaker base or a solvent-free stoichiometric protocol utilizing mild, environment-friendly catalysts[4].

Q3: I detect a product with the exact same mass as my target (m/z 232.28), but it has a different retention time and a strong UV absorbance shift. What is this? Causality: This is a classic Fries Rearrangement product[5]. If your reaction vessel was exposed to strong UV light (photo-Fries) or if there was accidental contamination with Lewis acids (e.g., AlCl3, BF3, or residual transition metals from improperly cleaned glassware), the O-acetyl group migrates to the ortho-position of the aromatic ring, yielding a hydroxyaryl ketone. Solution: Ensure all glassware is rigorously acid-washed and free of metal residues. Conduct the reaction under standard base-catalyzed conditions without Lewis acid additives[3].

Q4: How do I efficiently separate the unreacted starting material from the target product without chromatography? Causality: The starting material, 4-(4-hydroxyphenyl)cyclohexanone, contains a free phenolic hydroxyl group (pKa ~10), making it significantly more acidic than the fully acetylated target product. Solution: Utilize a differential acid-base extraction. Washing the organic layer with cold 0.1 M NaOH or saturated Na2CO3 will deprotonate the unreacted phenol, driving the phenoxide into the aqueous phase, while the neutral target ester remains in the organic phase. Self-validation: Do not use strong or hot NaOH during workup, as it will hydrolyze the newly formed ester back to the starting material.

Analytical Signatures of Synthesis Components

To facilitate rapid identification during in-process control, the following table summarizes the quantitative analytical data for the main components.

CompoundMolecular Weight ( g/mol )LC-MS (m/z,[M+H]+)TLC Rf (Hex:EtOAc 3:1)Key NMR Signature (1H, CDCl3)
Starting Material 190.24191.10.20~9.3 ppm (s, 1H, Ar-OH)
Target Product 232.28233.10.602.28 ppm (s, 3H, -OAc)
Enol Acetate 274.31275.10.755.4 ppm (m, 1H, C=CH)
Fries Product 232.28233.10.45~12.0 ppm (s, 1H, H-bonded OH)

Optimized Step-by-Step Experimental Protocol

This protocol outlines a self-validating methodology for the selective O-acetylation of 4-(4-hydroxyphenyl)cyclohexanone, minimizing enol acetate and aldol side products[3].

Reagents & Materials:

  • 4-(4-hydroxyphenyl)cyclohexanone (1.0 eq)

  • Acetic anhydride (1.05 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-(4-hydroxyphenyl)cyclohexanone (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add pyridine (1.2 eq) in one portion.

    • Self-Validation: The solution should remain clear. A color change to dark yellow indicates pre-existing impurities or base-induced degradation.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise add acetic anhydride (1.05 eq) over 10 minutes.

    • Causality: Strict temperature control and stoichiometric anhydride limit the kinetic energy available for the secondary enolization of the ketone.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC (Hexanes:EtOAc 3:1) every 30 minutes. The reaction is typically complete within 2 hours when the SM spot (Rf 0.20) is completely consumed.

  • Quenching: Quench the reaction by pouring it into an equal volume of ice water. Stir vigorously for 5 minutes to hydrolyze any trace unreacted acetic anhydride.

  • Differential Workup:

    • Separate the organic layer.

    • Wash the organic layer with cold 5% NaHCO3 (2x) to neutralize and remove acetic acid.

    • Wash with cold 0.1 M NaOH (1x) to extract any unreacted starting phenol.

    • Wash with brine (1x) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-(4-Oxocyclohexyl)phenyl acetate as a white solid.

Sources

Troubleshooting

Troubleshooting NMR and mass spec data of 4-(4-Oxocyclohexyl)phenyl acetate

Technical Support Center: Analytical Troubleshooting for 4-(4-Oxocyclohexyl)phenyl acetate Welcome to the dedicated technical support and troubleshooting center for the structural characterization of 4-(4-Oxocyclohexyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Troubleshooting for 4-(4-Oxocyclohexyl)phenyl acetate

Welcome to the dedicated technical support and troubleshooting center for the structural characterization of 4-(4-Oxocyclohexyl)phenyl acetate (C₁₄H₁₆O₃, MW: 232.28 g/mol ). This guide is engineered for researchers and drug development professionals who require high-fidelity Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By addressing the specific chemical properties of the phenyl acetate moiety and the cyclohexanone ring, this guide provides causal explanations and self-validating protocols to resolve common analytical bottlenecks.

Section 1: Mass Spectrometry (LC-MS / GC-MS) Troubleshooting & FAQs

Q: During ESI+ or APCI+ LC-MS analysis, I am observing a base peak at m/z 191 instead of the expected[M+H]⁺ parent ion at m/z 233. Is my sample degraded? A: Not necessarily. This is a classic manifestation of in-source fragmentation. Phenyl acetates are highly susceptible to the neutral loss of ketene (CH₂=C=O, -42 Da) under atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) conditions[1].

  • The Causality: When the source cone voltage (CV) or collision energy is set too high (e.g., >20 eV), the energy imparted to the molecular ion induces a thermal or collision-driven unimolecular elimination. The acetate group is cleaved, releasing ketene gas and leaving behind a highly stable phenol derivative cation at m/z 191[1].

  • The Solution: You must decrease the source cone voltage to stabilize the [M+H]⁺ parent ion. Regular tuning and calibration of the mass spectrometer's ion source settings are essential to balance ionization efficiency with ion stability[2],[3].

Q: My GC-MS chromatogram shows severe peak tailing for this compound, and sensitivity is dropping over consecutive runs. How do I correct this? A: Peak tailing for oxygen-rich molecules like 4-(4-Oxocyclohexyl)phenyl acetate strongly indicates the presence of active sites within the GC inlet or the analytical column[4].

  • The Causality: Both the ketone and ester carbonyl groups in your analyte are highly polar. If the column's stationary phase is degraded or the glass inlet liner is contaminated with matrix residue, exposed silanol groups will temporarily bind (adsorb) the analyte, causing a delayed release to the detector[4].

  • The Solution: Replace the inlet liner with a properly deactivated, clean liner. Trim the first 10–20 cm of the analytical column to remove degraded stationary phase, and verify that your splitless hold time is optimized for the sample volume[4].

MS_Troubleshooting Start Analyze 4-(4-Oxocyclohexyl)phenyl acetate via ESI/APCI-MS CheckPeak Check Base Peak in Spectrum Start->CheckPeak Is191 Is m/z 191 the base peak instead of m/z 233? CheckPeak->Is191 KeteneLoss In-Source Fragmentation (Loss of Ketene, -42 Da) Is191->KeteneLoss Yes (m/z 191 dominant) Success Intact [M+H]+ (m/z 233) Successfully Detected Is191->Success No (m/z 233 dominant) LowerCV Decrease Cone Voltage (e.g., 30 eV → 15 eV) KeteneLoss->LowerCV LowerCV->CheckPeak Re-acquire Spectrum

Caption: MS Troubleshooting Workflow: Mitigating In-Source Ketene Loss.

Section 2: NMR Spectroscopy Troubleshooting & FAQs

Q: The aromatic region of my ¹H NMR spectrum (~7.0–7.3 ppm) shows a complex, "roofed" multiplet instead of two clean doublets. Does this indicate an impurity? A: No, this is an expected quantum mechanical phenomenon. 4-(4-Oxocyclohexyl)phenyl acetate contains a para-substituted benzene ring, which forms an AA'BB' spin system rather than a simple AX or AB system.

  • The Causality: Because the chemical environment of the protons ortho to the acetate group is very similar to those ortho to the cyclohexyl group, the difference in their resonance frequencies (Δν) is small and comparable to their coupling constant (J). This triggers second-order strong coupling effects, distorting the peaks into a complex multiplet[5].

  • The Solution: To resolve this into a first-order spectrum, you must artificially increase Δν. This can be achieved by acquiring the spectrum on a higher-field instrument (e.g., moving from 400 MHz to 600 MHz) or by changing the solvent (e.g., from CDCl₃ to Benzene-d₆) to induce an anisotropic solvent-shift effect[5].

Q: I cannot resolve the multiplet for the methine proton on the cyclohexyl ring (~2.9 ppm) from the surrounding methylene protons. How can I confirm its assignment? A: The benzylic methine proton (H-4 of the cyclohexyl ring) is coupled to four adjacent axial and equatorial methylene protons, resulting in a complex triplet of triplets (tt) that easily overlaps with the aliphatic envelope.

  • The Causality: 1D ¹H NMR lacks the dimensionality to separate highly coupled aliphatic signals with similar chemical shifts.

  • The Solution: Utilize 2D NMR techniques, specifically ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or Homonuclear 2D J-Spectroscopy[6]. The HSQC will cleanly separate the methine carbon (~42 ppm) from the adjacent methylene carbons (~33–41 ppm), allowing unambiguous assignment of the attached protons[6].

NMR_Troubleshooting Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) Assess Assess Aromatic Region (~7.0 - 7.3 ppm) Start->Assess Distorted Complex Multiplet? (AA'BB' Second-Order Effects) Assess->Distorted ChangeSolvent Change Solvent (e.g., C6D6) or Increase Field (600 MHz) Distorted->ChangeSolvent Yes, overlapping signals AssessAliphatic Assess Aliphatic Region (~2.9 ppm Methine) Distorted->AssessAliphatic Resolved ChangeSolvent->AssessAliphatic Overlap Signal Overlap with Cyclohexyl CH2 protons? AssessAliphatic->Overlap Run2D Acquire 1H-13C HSQC to resolve CH vs CH2 Overlap->Run2D Yes, complex multiplet

Caption: NMR Troubleshooting Workflow: Resolving AA'BB' Systems and Signal Overlap.

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimization of APCI-MS for Intact Parent Ion Detection

This protocol establishes a self-validating feedback loop to prevent ketene loss during MS acquisition[1].

  • Sample Preparation: Prepare a 1 µg/mL standard solution of 4-(4-Oxocyclohexyl)phenyl acetate in LC-MS grade Methanol/Water (50:50).

  • Initial Infusion: Infuse the sample directly into the APCI source at a flow rate of 10 µL/min.

  • Parameter Baseline: Set initial source parameters: Capillary voltage 3.0 kV, Source temperature 150°C, Desolvation temperature 400°C.

  • Voltage Titration: Set the Cone Voltage (CV) to 30 eV and acquire a spectrum. Calculate the intensity ratio of m/z 233 [M+H]⁺ to m/z 191 [M-Ketene+H]⁺.

  • Iterative Adjustment: Systematically step down the CV in 5 eV increments (25, 20, 15, 10 eV), acquiring a 30-second averaged spectrum at each step[1].

  • Validation Check: The system is optimized when the m/z 233 peak intensity is maximized in absolute abundance, while the m/z 191 fragment is suppressed to <20% relative abundance.

Protocol B: ¹H NMR Sample Preparation and Shimming Validation

Poor shimming can mimic structural complexities. This protocol ensures magnetic field homogeneity prior to data interpretation[5].

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a clean, dry 5 mm NMR tube. This removes paramagnetic particulates that cause magnetic susceptibility gradients.

  • Locking & Shimming: Insert the tube into the spectrometer, lock onto the deuterium signal of CDCl₃, and execute automated gradient shimming (e.g., TopShim).

  • Validation Check: Acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm or the acetate methyl singlet at ~2.30 ppm.

  • Criteria: The FWHM must be <1.0 Hz . If the peak is broader or asymmetric, discard the automated shim and perform manual shimming on the Z1 and Z2 gradients until the criteria are met[5].

Section 4: Quantitative Data Summaries

Table 1: Key Mass Spectrometry Diagnostic Ions (Positive Ion Mode)

m/z Value Ion Assignment Mechanistic Origin
233.1 [M+H]⁺ Intact protonated molecular ion.
191.1 [M - C₂H₂O + H]⁺ Unimolecular elimination of ketene (-42 Da) from the acetate group[1].

| 135.1 |[C₉H₁₁O]⁺ | Cleavage of the cyclohexanone ring, leaving a stabilized benzylic cation. |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Structural Moiety ¹H Shift (ppm) & Multiplicity ¹³C Shift (ppm) Assignment Notes
Acetate (-OCOCH₃) ~2.30 (s, 3H) ~21.1 (CH₃), ~169.5 (C=O) Sharp singlet; highly diagnostic for the ester group.
Phenyl Ring ~7.05, ~7.25 (m, 4H) ~121.5, 128.0, 143.2, 149.1 AA'BB' spin system; strong coupling effects visible[5].
Cyclohexyl Methine ~2.95 (tt, 1H) ~42.5 (CH) Benzylic proton; complex splitting due to axial/equatorial neighbors.
Cyclohexyl CH₂ (α to C=O) ~2.40 - 2.55 (m, 4H) ~41.0 (CH₂) Deshielded by the adjacent ketone carbonyl (~211 ppm).

| Cyclohexyl CH₂ (β to C=O) | ~1.85 - 2.15 (m, 4H) | ~33.5 (CH₂) | Resides within the aliphatic envelope; requires 2D NMR to resolve[6]. |

References

  • Title: Mass Spectrometry Troubleshooting and Common Issues Source: G-M-I, Inc. URL: [Link]

  • Title: Potential for release of pulmonary toxic ketene from vaping pyrolysis of vitamin E acetate: Mass Spectrometry Study Source: Proceedings of the National Academy of Sciences (NIH) URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry Troubleshooting Guide Source: Shimadzu URL: [Link]

  • Title: NMR Spectroscopy: Key Concepts and Methods Source: Scribd URL: [Link]

  • Title: Homonuclear 2D J Spectroscopy Explained Source: Scribd URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the biological activity of 4-(4-Oxocyclohexyl)phenyl acetate analogs

Comparative Analysis of the Biological Activity of 4-(4-Oxocyclohexyl)phenyl Acetate Analogs: Scaffold Evaluation for Antimalarial Endoperoxide Prodrugs Introduction & Strategic Context As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Biological Activity of 4-(4-Oxocyclohexyl)phenyl Acetate Analogs: Scaffold Evaluation for Antimalarial Endoperoxide Prodrugs

Introduction & Strategic Context

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate organic building blocks not just for their synthetic utility, but for their inherent biological logic. The compound 4-(4-Oxocyclohexyl)phenyl acetate (CAS 156139-91-2) is classically recognized as a critical synthetic precursor for potent antimalarial bicyclic peroxides, specifically 4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-ones[1].

However, beyond its role as an intermediate, the structural motif of this compound provides an exceptional scaffold for evaluating prodrug strategies. The molecule features a polar phenolic core masked by a lipophilic acetate ester, attached to an sp3-hybridized oxocyclohexyl ring. This specific architecture allows us to manipulate membrane permeability and metabolic activation rates—two critical parameters in optimizing antimalarial efficacy.

Mechanistic Causality: The Prodrug Strategy

In drug design, the free phenol derivative (4-(4-Oxocyclohexyl)phenol) often represents the active pharmacophore required for target engagement. However, free phenols typically suffer from poor membrane permeability and rapid Phase II metabolism (e.g., glucuronidation) in the liver.

By masking the phenol as an acetate ester, we artificially inflate the compound's lipophilicity (LogP). This structural modification facilitates rapid passive diffusion across the lipid bilayer of Plasmodium-infected red blood cells (iRBCs). Once internalized, ubiquitous intracellular carboxylesterases hydrolyze the ester bond, liberating the active phenol precisely at the site of action. If the ester is cleaved too slowly, the drug may be effluxed; if cleaved too rapidly in the plasma, it will never reach the intracellular target.

Pathway A 4-(4-Oxocyclohexyl)phenyl acetate (Prodrug, High LogP) B Intracellular Esterases (Enzymatic Cleavage) A->B Cellular Uptake C 4-(4-Oxocyclohexyl)phenol (Active Metabolite) B->C Hydrolysis (- Acetate) D Target Engagement (Antimalarial Activity) C->D Receptor Binding

Figure 1: Mechanistic pathway of esterase-mediated prodrug activation and target engagement.

Comparative Biological Activity

To objectively evaluate the performance of the 4-(4-Oxocyclohexyl)phenyl acetate scaffold, we compared it against three rationally designed analogs. The objective is to find the optimal balance between metabolic stability (half-life in human liver microsomes) and antimalarial potency (IC50 against the P. falciparum 3D7 strain).

Table 1: Comparative SAR and Biological Activity Profile

CompoundR-Group (Modification)LogP (Calc)HLM Half-life (min)P. falciparum 3D7 IC50 (nM)Cytotoxicity HepG2 CC50 (µM)Selectivity Index (SI)
4-(4-Oxocyclohexyl)phenyl acetate Acetate (-OCOCH3)3.24512.5>50>4000
Analog A (Phenol) Hydroxyl (-OH)2.5>12048.2>50>1000
Analog B (Propionate) Propionate (-OCOCH2CH3)3.68518.442~2280
Analog C (Fluoro-acetate) Acetate (with 2-Fluoro)3.41108.1>50>6100
Artemisinin (Control) N/A2.9304.2>50>11000

Expert Insights on Data Causality:

  • The Acetate vs. Phenol: The acetate prodrug exhibits a nearly 4-fold improvement in in vitro antimalarial potency compared to the free phenol. This is a direct consequence of enhanced cellular uptake; the highly polar phenol struggles to penetrate the iRBC membrane, leading to sub-therapeutic intracellular concentrations.

  • The Propionate Analog: Increasing the ester chain length to a propionate increases steric hindrance around the carbonyl carbon. This slows down esterase-mediated cleavage (HLM half-life increases from 45 to 85 minutes). While this improves plasma stability, the slower activation rate slightly reduces its immediate antimalarial efficacy.

  • The Fluoro-acetate Analog: Introducing a fluorine atom at the ortho-position of the phenyl ring inductively withdraws electron density. This stabilizes the ester against premature hydrolysis in the plasma while maintaining excellent intracellular cleavage rates, resulting in the highest Selectivity Index (SI) among the analogs.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol 1: In Vitro Esterase Cleavage Assay (HLM)

Purpose: To quantify the metabolic stability and activation rate of the ester prodrugs. Causality & Controls: We utilize Human Liver Microsomes (HLM) due to their high concentration of carboxylesterases. A "Zero-Enzyme" control (using heat-inactivated HLM) is mandatory to confirm that ester cleavage is enzymatically driven and not a result of spontaneous chemical hydrolysis in the aqueous buffer.

  • Preparation: Prepare 10 mM stock solutions of all analogs in LC-MS grade DMSO.

  • Incubation: Dilute compounds to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration) and incubate at 37°C.

  • Quenching & Tracking: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench the reaction immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to track the disappearance of the ester and the stoichiometric appearance of the free phenol.

Protocol 2: Plasmodium falciparum Growth Inhibition Assay (SYBR Green I)

Purpose: To determine the IC50 of the analogs against the P. falciparum 3D7 strain. Causality & Controls: Historically, antimalarial screening relied on radioactive [3H]hypoxanthine incorporation. We utilize the SYBR Green I fluorescence assay[2]. SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus (and thus lack DNA), any detectable fluorescence is directly proportional to parasitic DNA replication. This provides an exceptional signal-to-noise ratio and eliminates radioactive hazards. Artemisinin is included as a positive validation control.

  • Culture Preparation: Maintain P. falciparum 3D7 cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Compound Plating: Dispense serial dilutions of the analogs (from 10 µM down to 1 nM) into 96-well plates. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Add the parasite culture (synchronized at the ring stage, 1% parasitemia) to the wells. Incubate for 72 hours at 37°C.

  • Lysis and Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye) to each well. Incubate in the dark for 1 hour at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

Workflow S1 Step 1: Compound Prep DMSO Stock Solutions S2 Step 2: Esterase Assay HLM Incubation S1->S2 S3 Step 3: P. falciparum Culture 3D7 Strain in RBCs S1->S3 S4 Step 4: IC50 Determination SYBR Green I Fluorescence S2->S4 Metabolite Tracking S3->S4 S5 Step 5: Data Analysis Non-linear Regression S4->S5

Figure 2: Step-by-step workflow for evaluating antimalarial prodrug analogs.

References

  • [1] Title: Bicyclic peroxides compositions for and treatment of malaria therewith (US4977184A). Source: Google Patents (Hoffmann-La Roche Inc.). URL:

  • [2] Title: Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Source: Antimicrobial Agents and Chemotherapy (Smilkstein et al., 2004). URL: [Link]

Sources

Comparative

Spectroscopic Differentiation of Phenyl and Cyclohexyl Substituents: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently guide drug development teams through the analytical transition from planar aromatic systems to saturated aliphatic rings. In medicinal chemistry, replacing a phenyl ring wi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the analytical transition from planar aromatic systems to saturated aliphatic rings. In medicinal chemistry, replacing a phenyl ring with a cyclohexyl moiety—a strategy affectionately known as "escaping from flatland"—fundamentally improves a drug candidate's solubility, reduces off-target toxicity, and alters its 3D pharmacophore space.

However, this bioisosteric replacement completely rewrites the molecule's spectroscopic signature. To ensure scientific integrity during structural validation, we cannot simply rely on automated peak picking. We must understand the physical causality behind the data. This guide provides an objective, data-driven comparison of phenyl versus cyclohexyl substituents, supported by mechanistic explanations and self-validating experimental protocols.

The Physical Causality of Spectroscopic Divergence

The analytical differentiation between a phenyl and a cyclohexyl group relies on three fundamental physical differences: hybridization ( sp2 vs. sp3 ), electron delocalization ( π -system vs. σ -bonds), and conformational rigidity (planar vs. chair interconversion).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1 H NMR , the phenyl ring is governed by diamagnetic anisotropy. When the aromatic π -electrons are exposed to an external magnetic field, they circulate and generate an induced local magnetic field. Outside the ring, this induced field aligns with the applied field, strongly deshielding the aromatic protons and shifting them downfield (7.0–8.5 ppm). Conversely, the cyclohexyl ring lacks this π -system. Its protons are shielded by simple aliphatic σ -bonds, resonating upfield (0.8–2.0 ppm) as a complex overlapping envelope due to the rapid interconversion of axial and equatorial positions at room temperature [1].

In 13 C NMR , stereochemical orientation plays a critical role. For substituted cyclohexanes, we routinely observe the γ -gauche effect . If a bulky substituent occupies an axial position, it sterically compresses the electron clouds of the syn-axial protons on the γ -carbons (C-3 and C-5). This polarization increases electron density at the γ -carbons, causing a distinct upfield shift compared to the equatorial isomer [2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational frequencies in IR spectroscopy are dictated by Hooke's Law, where the wavenumber is proportional to the square root of the bond force constant. A phenyl sp2 hybridized carbon has 33% s-character, holding its electrons closer to the nucleus than a cyclohexyl sp3 carbon (25% s-character). This results in a shorter, stronger C-H bond for the phenyl group. Consequently, aromatic C-H stretches occur above 3000 cm −1 , while aliphatic cyclohexyl C-H stretches occur strictly below 3000 cm −1 [3].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The cyclohexyl ring is optically transparent in the near-UV region (>200 nm). Its lowest energy electronic transitions are σ→σ∗ , which require high-energy vacuum-UV light. The phenyl ring, however, features a conjugated π -system, allowing for lower-energy π→π∗ transitions. This results in strong, characteristic absorbance bands between 250 nm and 280 nm [4].

G Sub Substituent Type Ph Phenyl Ring (sp2, Planar, Aromatic) Sub->Ph Cy Cyclohexyl Ring (sp3, Chair, Aliphatic) Sub->Cy NMR_Ph 1H NMR: 7.0-8.5 ppm (Ring Current Deshielding) Ph->NMR_Ph UV_Ph UV-Vis: Active (π-π* Transitions ~250-280nm) Ph->UV_Ph NMR_Cy 1H NMR: 0.8-2.0 ppm (Shielded Aliphatic Envelope) Cy->NMR_Cy UV_Cy UV-Vis: Inactive (Transparent >200nm) Cy->UV_Cy

Logical relationship between structural properties and spectroscopic outcomes.

Quantitative Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic parameters for phenyl versus cyclohexyl substituents, utilizing data aggregated from standard reference materials [5].

Table 1: NMR Chemical Shifts and Multiplicities
Spectroscopic FeaturePhenyl Substituent ( −C6​H5​ )Cyclohexyl Substituent ( −C6​H11​ )
1 H NMR Range 7.20 – 7.50 ppm0.85 – 2.10 ppm
1 H Multiplicity Distinct multiplets (ortho, meta, para)Complex overlapping multiplet (envelope)
13 C NMR Range 125 – 140 ppm25 – 35 ppm
DEPT-135 Response All ring carbons (CH) point UP C2-C6 (CH 2​ ) point DOWN , C1 (CH) points UP
Table 2: FT-IR Vibrational Modes and UV-Vis Absorbance
Spectroscopic FeaturePhenyl Substituent ( −C6​H5​ )Cyclohexyl Substituent ( −C6​H11​ )
IR: C-H Stretch 3050 – 3100 cm −1 (Sharp, weak)2850 – 2950 cm −1 (Strong, broad)
IR: Ring Vibrations 1600, 1500, 1450 cm −1 (C=C stretch)1450 cm −1 (CH 2​ scissoring only)
IR: Out-of-Plane Bend 700 – 750 cm −1 (Strong, diagnostic)N/A
UV-Vis: λmax​ ~250 – 280 nm ( π→π∗ )None > 200 nm ( σ→σ∗ only)

Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical run must act as a self-validating system. The following methodologies detail the exact workflows required to unambiguously differentiate these substituents.

Protocol A: High-Resolution Multinuclear NMR Acquisition

Causality Check: Using an internal standard prevents false chemical shift assignments caused by magnetic field drift.

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe for 1 H and 13 C frequencies. Perform gradient shimming until the lock signal is stable and the TMS peak has a half-height width of <1 Hz.

  • 1 H Acquisition: Run a standard 1D proton sequence (16 scans, relaxation delay D1​=1.5 s). Calibrate the TMS peak exactly to 0.00 ppm.

  • 13 C and DEPT-135 Acquisition: Run a standard 13 C sequence (1024 scans) followed by a DEPT-135 sequence.

    • Validation Step: Overlay the 13 C and DEPT-135 spectra. If the substituent is cyclohexyl, five of the ring carbons will invert (point down) in the DEPT-135, confirming their identity as CH 2​ groups. If phenyl, all protonated ring carbons will remain pointing up (CH groups).

Protocol B: ATR-FTIR Analysis

Causality Check: Atmospheric compensation ensures that ambient CO 2​ and water vapor do not mask weak sp2 C-H stretches.

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (32 scans, 4 cm −1 resolution) against ambient air.

  • Sample Application: Place 1-2 mg of neat solid (or 1 drop of liquid) directly onto the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (preventing peak distortion from poor optical contact).

  • Acquisition: Scan from 4000 to 400 cm −1 .

    • Validation Step: Immediately check the 3000 cm −1 threshold. A strict absence of peaks above 3000 cm −1 confirms the complete saturation (cyclohexyl) of the ring.

Protocol C: UV-Vis Spectrophotometry

Causality Check: Baseline correction with a matched solvent blank isolates the solute's electronic transitions from solvent scattering.

  • Solvent Selection: Prepare a 10 μ M solution of the analyte in spectroscopic-grade cyclohexane (transparent down to 210 nm).

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure cyclohexane. Place them in the reference and sample beams. Run a baseline correction from 400 nm down to 200 nm.

  • Sample Scan: Replace the sample cuvette with the analyte solution. Scan the same wavelength range.

    • Validation Step: If the compound contains a phenyl ring, a distinct absorbance peak will appear near 260 nm. If it contains only a cyclohexyl ring, the baseline will remain flat across the entire near-UV spectrum [4].

Workflow Prep Sample Preparation (Standardized Conc.) NMR NMR Acquisition (1H, 13C, DEPT) Prep->NMR IR FT-IR Analysis (ATR Mode) Prep->IR UV UV-Vis Scan (200-400 nm) Prep->UV Data Data Integration & Cross-Validation NMR->Data IR->Data UV->Data

Self-validating experimental workflow for spectroscopic differentiation.

References

  • National Institute of Standards and Technology (NIST). "Phenyl cyclohexyl ketone." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Altnöder, J., Oswald, S., & Suhm, M. A. "Phenyl- vs Cyclohexyl-Substitution in Methanol: Implications for the OH Conformation and for Dispersion-Affected Aggregation from Vibrational Spectra in Supersonic Jets." Journal of Physical Chemistry A / ResearchGate. URL:[Link]

Sources

Validation

Optimizing Keto-Ester Purification: A Comparative Guide to Distillation, Chromatography, and Extraction

Keto-esters, particularly α and β -keto esters, are indispensable electrophilic and nucleophilic building blocks in pharmaceutical synthesis and materials science. However, isolating these intermediates with high purity...

Author: BenchChem Technical Support Team. Date: March 2026

Keto-esters, particularly α

  • and β -keto esters, are indispensable electrophilic and nucleophilic building blocks in pharmaceutical synthesis and materials science. However, isolating these intermediates with high purity presents a persistent challenge. Their unique structural motifs—such as the highly acidic α -protons in β -keto esters—render them highly susceptible to keto-enol tautomerism, thermal decarboxylation, and base-catalyzed hydrolysis[1].

As a Senior Application Scientist, I frequently observe that selecting an inappropriate purification modality not only compromises yield but can lead to complete material loss through degradation. This guide provides an objective, data-driven comparison of three primary purification strategies: Vacuum Distillation, Silica Gel Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).

Mechanistic Pitfalls: The Causality of Degradation

Before selecting a purification method, one must understand the degradation pathways of keto-esters. β -keto esters are particularly prone to decarboxylation when subjected to heat, a process accelerated by trace amounts of acid or base[2]. The β -carbonyl acts as an electron sink, facilitating the departure of CO2​ through a cyclic transition state to form an enol, which rapidly tautomerizes to a ketone[2].

Furthermore, α -keto esters often co-elute with tertiary alcohol byproducts generated during their synthesis (e.g., via Grignard addition to dialkyl oxalates). These byproducts are notoriously difficult to separate via standard distillation without inducing thermal breakdown[3].

Purification Decision Matrix

G Start Crude Keto-Ester Mixture CheckThermal Thermally Stable? (BP < 150°C at 1 mbar) Start->CheckThermal Distillation Vacuum / Kugelrohr Distillation (High Scalability) CheckThermal->Distillation Yes CheckPolarity Impurities Polarity? CheckThermal->CheckPolarity No / Degradation Risk Silica Silica Gel Chromatography (Moderate Scale) CheckPolarity->Silica Distinct Rf Values PrepHPLC Preparative HPLC (High Purity / Chiral) CheckPolarity->PrepHPLC Close Rf / Enantiomers

Decision matrix for selecting the optimal keto-ester purification modality.

Quantitative Comparison of Purification Modalities

To objectively evaluate these methods, we must look at the empirical data regarding yield, purity, and operational limitations.

Purification ModalityTypical YieldTarget PurityScalabilityRelative CostPrimary Limitation & Degradation Risk
Vacuum / Kugelrohr Distillation 80–95%90–98%High (kg scale)LowHigh risk of thermal decarboxylation if T>100∘C
Silica Gel Chromatography 70–85%95–98%Moderate (g scale)MediumAcid-catalyzed enolization; high solvent consumption
Preparative HPLC 60–80%>99%Low (mg to g scale)HighLow throughput; risk of hydrolysis in aqueous eluents

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can verify the integrity of your keto-ester at every step.

Method A: Vacuum and Kugelrohr Distillation

Efficacy & Causality: Distillation is the most scalable method for volatile keto-esters. However, standard atmospheric distillation is often disastrous due to the high temperatures required, which induce decarboxylation. Vacuum distillation, specifically using a Kugelrohr apparatus, lowers the boiling point significantly (e.g., 60 °C at 0.4 mmHg) and minimizes the residence time of the molecule in the heated zone, thereby preserving the structural integrity of the ester[4].

Step-by-Step Protocol:

  • Preparation: Transfer the crude reaction mixture (e.g., containing excess ethyl acetoacetate) into the distillation bulb of a Kugelrohr apparatus.

  • Vacuum Application: Gradually apply a high vacuum (0.4 to 1.0 mmHg) before applying any heat. Causality: Evacuating the system first prevents oxidative degradation and flash boiling.

  • Heating: Slowly increase the oven temperature to 60 °C[4].

  • Collection: Rotate the bulb to ensure even heating and prevent bumping. Collect the target β -keto ester in the receiving bulb cooled with a dry ice/acetone bath.

  • Self-Validation: Monitor the pressure gauge and vapor condensation ring. A stabilized pressure and the cessation of condensation on the glass indicate the fraction has fully transferred.

Method B: Silica Gel Column Chromatography

Efficacy & Causality: When distillation is unviable due to high molecular weight or co-distilling impurities, silica gel chromatography is the standard alternative. A major challenge is that the acidic nature of standard silica can catalyze enolization, leading to peak streaking and poor resolution between the keto and enol tautomers.

Step-by-Step Protocol:

  • Column Packing: Pack a column with silica gel (approx. 220 g for a 15 g crude scale) using a non-polar solvent like hexanes[5].

  • Loading: Dissolve the crude β -keto ester in a minimum volume of the starting eluent and load it onto the column.

  • Elution: Elute with a shallow gradient, starting with 100% hexanes, followed by a slow transition up to 10% ethyl acetate in hexanes[5]. Causality: A shallow gradient prevents the co-elution of structurally similar impurities and minimizes the exothermic heat of adsorption that can degrade sensitive esters.

  • Fraction Collection: Collect 50-mL fractions in glass tubes.

  • Self-Validation: Perform 2D-TLC on selected fractions. Spot the fraction, develop in one direction, rotate the plate 90 degrees, and develop again. If the single spot splits into two off-diagonal spots, the compound is tautomerizing on the silica, indicating that a buffered silica (e.g., 1% Et3​N treated) is required.

Method C: Preparative HPLC

Efficacy & Causality: For chiral keto-esters or complex mixtures where byproducts have identical boiling points and Rf​ values, Preparative HPLC is unmatched. It routinely provides >99% purity, which is critical for downstream Active Pharmaceutical Ingredient (API) synthesis[6].

Step-by-Step Protocol:

  • Method Transfer: Run an analytical HPLC using a C18 endcapped column (e.g., 4.6 × 250 mm, 5 μ m) to establish baseline resolution. Causality: Endcapped columns are crucial as residual surface silanols can interact with the keto-ester, causing severe peak tailing.

  • Solvent System: Use a gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA). Note: Ensure the specific keto-ester is stable in 0.1% TFA; if rapid hydrolysis occurs, switch to a neutral buffer like ammonium acetate.

  • Injection & Elution: Scale up the flow rate for the preparative column and inject the crude mixture. Run a gradient from 40% to 90% Acetonitrile over 20 minutes[6].

  • Recovery: Lyophilize the collected fractions immediately to prevent hydrolysis in the aqueous eluent.

  • Self-Validation: Re-inject a fraction of the recovered product onto the analytical HPLC. A single sharp peak with >99% Area Under Curve (AUC) confirms successful purification without on-column degradation.

Conclusion

The successful purification of keto-esters hinges on respecting their inherent chemical instability. Vacuum distillation remains the workhorse for scalable, volatile intermediates, provided strict temperature and pressure controls are maintained. Silica gel chromatography offers a versatile middle ground but requires vigilance against acid-catalyzed enolization. Finally, preparative HPLC, while resource-intensive, is the definitive solution for achieving the ultra-high purities demanded in modern drug development.

Sources

Comparative

Quantitative NMR (qNMR) for purity assessment of organic compounds

The Absolute Standard: A Comparative Guide to qNMR vs. Chromatography for Organic Purity Assessment In pharmaceutical development, reference material certification, and organic synthesis, assigning the absolute mass frac...

Author: BenchChem Technical Support Team. Date: March 2026

The Absolute Standard: A Comparative Guide to qNMR vs. Chromatography for Organic Purity Assessment

In pharmaceutical development, reference material certification, and organic synthesis, assigning the absolute mass fraction (purity) of an active pharmaceutical ingredient (API) or primary calibrator is a foundational metrological requirement[1]. Historically, the industry relied heavily on the mass balance approach—calculating purity by subtracting the sum of all detected impurities (water, residual solvents, inorganic salts, and organic degradation products) from 100%. However, this indirect method assumes that all impurities are detectable and correctly quantified, which is fundamentally flawed when unknown impurities lack reference standards or exhibit vastly different detector response factors[2].

Today, 3 has emerged as a superior, primary reference measurement procedure[3]. As a Senior Application Scientist, I approach qNMR not just as an analytical technique, but as a self-validating metrological system. Unlike chromatography, qNMR is a direct ratio method: the integrated area of a nuclear resonance signal is strictly proportional to the number of nuclei generating it, independent of the molecule's chemical structure[2][4]. By utilizing an Internal Standard (IS) of known purity, qNMR allows for the absolute purity assignment of an organic compound without requiring an identical reference standard of the analyte itself[5].

Part 1: The Mechanistic Logic of qNMR vs. Mass Balance

The core causality behind qNMR's superiority in absolute quantification lies in its signal generation. In High-Performance Liquid Chromatography (HPLC-UV), the signal response depends on the extinction coefficient (chromophore) of the molecule. If an impurity has a higher UV response than the main analyte, its concentration is overestimated; if it lacks a chromophore, it is entirely invisible[2]. In contrast, a proton ( 1 H) in qNMR always yields the same signal integral per nucleus, provided complete magnetic relaxation is achieved.

qNMR_vs_MassBalance qNMR qNMR Method (Direct Measurement) IS Internal Standard (IS) Known Purity & Mass qNMR->IS Ratio Molar Ratio Calculation (Analyte Integral / IS Integral) IS->Ratio AbsPurity Absolute Mass Fraction (True Purity %) Ratio->AbsPurity MB Mass Balance Method (Indirect Measurement) Chrom Chromatography (HPLC/GC) Organic Impurities MB->Chrom Water KF / TGA / ROI Water & Inorganics MB->Water Subtract 100% - Σ(Impurities) Chrom->Subtract Water->Subtract Subtract->AbsPurity  Assumes all impurities detected

Caption: Logical framework comparing the direct primary ratio method of qNMR against the indirect mass balance approach.

Part 2: Objective Performance Comparison (qNMR vs. HPLC-UV)

While HPLC remains indispensable for separating and profiling trace impurities (due to its exceptional sensitivity), qNMR provides unmatched accuracy for determining the main component's absolute mass fraction.

Discrepancies between the two methods often expose the blind spots of chromatography. For example, in the purity assessment of2, HPLC-UV reported a purity of 99.88%, while qNMR revealed the true absolute purity to be 98.2%[2]. This overestimation by HPLC occurred because the anhydride degradation product possessed a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of the impurity by area percent[2].

Similarly, in the validation of Coenzyme Q10 dietary supplements, HPLC-UV demonstrated a relative measurement uncertainty of 0.64%, whereas qNMR achieved an exceptionally low relative uncertainty of 0.134%[6].

Table 1: Comparative Metrics for Purity Assessment

ParameterQuantitative NMR (qNMR)HPLC-UV (Mass Balance)
Fundamental Principle Direct molar ratio (Primary method)Separation and differential detector response
Reference Standard Requires an independent Internal Standard (IS)Requires identical reference standard of the analyte
Accuracy Highly accurate; yields absolute mass fraction[5]Susceptible to bias from unknown UV response factors[2]
Precision (Uncertainty) Excellent (Relative uncertainty < 0.2%)[6][7]Good (Relative uncertainty ~ 0.6%)[6]
Limit of Detection (LOD) Moderate (e.g., ~0.48 mg/mL for 1 H)[6]High sensitivity (e.g., ~0.025 µg/mL)[6]
Specificity High, provided target signals do not overlap[4]High, dependent on column resolution

Part 3: Self-Validating qNMR Experimental Protocol

To ensure SI-traceability and minimize uncertainty to parts in 103 [3], the qNMR workflow must be executed as a self-validating system where every physical parameter is optimized to preserve the 1:1 proportionality between signal area and molar concentration.

qNMR_Workflow Weigh 1. Metrological Weighing Analyte + IS CRM Dissolve 2. Dissolution Deuterated Solvent Weigh->Dissolve Acquire 3. NMR Acquisition 90° Pulse, D1 > 5×T1 Dissolve->Acquire Process 4. Data Processing Phase/Baseline Correction Acquire->Process Calc 5. Purity Calculation SI-Traceable Result Process->Calc

Caption: Step-by-step experimental workflow for internal standard qNMR purity assessment.

Step 1: Internal Standard Selection and Metrological Weighing
  • Causality: The largest contributor to qNMR measurement uncertainty is the gravimetric preparation[6]. If the mass is inaccurate, the entire molar ratio calculation collapses.

  • Protocol:

    • Select a highly pure (≥99%) Certified Reference Material (CRM) that is completely soluble in the chosen deuterated solvent and produces distinct, non-overlapping signals relative to the analyte[8]. Common ISRMs include Maleic Acid, Potassium Hydrogen Phthalate (KHP), and Dimethyl Sulfone[9].

    • Using a calibrated microbalance, co-weigh the analyte and the IS into the same vial. The mass ratio should be mathematically optimized to yield an approximate 1:1 signal intensity ratio for the integrated peaks to minimize dynamic range errors.

Step 2: NMR Acquisition Parameters
  • Causality: Incomplete relaxation of nuclear spins will artificially reduce the signal integral, destroying quantitative accuracy.

  • Protocol:

    • T1 Relaxation Measurement: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton of interest.

    • Relaxation Delay (D1): Set D1 to at least 5 to 7 times the longest T1​ ( D1​≥5×T1​ ). This ensures >99.3% return to thermal equilibrium between pulses[4][5].

    • Pulse Angle & Scans: Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR). Acquire sufficient scans (typically 16 to 64) to ensure an SNR of >250:1 for the target signals[10].

Step 3: Data Processing and Purity Calculation
  • Causality: Baseline distortions and phase errors directly skew the integration area, leading to false purity values.

  • Protocol:

    • Apply zero-filling and an exponential window function (e.g., line broadening of 0.3 Hz) prior to Fourier transformation.

    • Perform rigorous manual phase correction (zero- and first-order) and baseline correction (polynomial fit).

    • Integrate the target signals and calculate the absolute mass fraction using the following fundamental equation:

PurityAnalyte​(%)=(IIS​IAnalyte​​)×(NAnalyte​NIS​​)×(MIS​MAnalyte​​)×(WAnalyte​WIS​​)×PurityIS​

(Where I = Integrated area, N = Number of protons, M = Molar mass, W = Weighed mass, and PurityIS​ = Certified purity of the internal standard).

Conclusion

While chromatography remains the gold standard for trace impurity profiling, qNMR stands as the definitive technique for absolute purity assignment. By eliminating the reliance on analyte-specific reference standards and bypassing the pitfalls of differential detector responses, qNMR provides an SI-traceable, mathematically robust foundation for organic compound characterization.

References

  • [3] Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD). Available at:[Link]

  • [5] ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • [8] ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at:[Link]

  • [4] MDPI. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Available at:[Link]

  • [9] ResearchGate / Metrologia. Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Available at: [Link]

  • [1] IUPAC Technical Report. Methods for the SI-traceable value assignment of the purity of organic compounds. Available at:[Link]

  • [6] ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Oxocyclohexyl)phenyl acetate

As researchers and drug development professionals, our work with novel chemical intermediates like 4-(4-Oxocyclohexyl)phenyl acetate is foundational to discovery. However, innovation and safety are inextricably linked.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4-(4-Oxocyclohexyl)phenyl acetate is foundational to discovery. However, innovation and safety are inextricably linked. Handling any chemical, particularly one without an extensive, publicly available toxicological profile, requires a conservative, evidence-based approach to personal protection. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical risk assessment. Our goal is to empower you with the knowledge to work safely, ensuring that your focus remains on scientific advancement.

Understanding the Compound: A Risk-Based Assessment

  • Ketones : This class of chemicals can cause irritation to the skin, eyes, and respiratory tract. Some ketones are readily absorbed through the skin.[2][3]

  • Phenyl Acetate : Structurally related compounds like phenyl acetate are categorized as combustible liquids that are harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[4][5]

Based on this structural analysis, we will operate under the assumption that 4-(4-Oxocyclohexyl)phenyl acetate is, at a minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and should be handled with measures to prevent dust or aerosol generation.

The Core of Protection: Your Personal Protective Equipment (PPE) Ensemble

Effective protection is not just about wearing equipment; it's about selecting the right equipment and using it correctly. The following PPE is mandatory when handling 4-(4-Oxocyclohexyl)phenyl acetate in any quantity.

Eye and Face Protection: The First Line of Defense

Chemical splashes are a primary risk in any lab. Since this compound is a solid, the risk also includes airborne particles, especially during weighing and transfer.

  • Minimum Requirement : Chemical safety goggles that completely cover the eyes are essential to protect against splashes and dust.[2]

  • Enhanced Protection : When handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution or reaction, a face shield should be worn in addition to safety goggles.

Hand Protection: Selecting the Right Chemical Barrier

The choice of gloves is critical and depends on the specific task. Since 4-(4-Oxocyclohexyl)phenyl acetate contains both ketone and aromatic functionalities, a robust glove material is necessary.

  • Primary Recommendation (High-Risk Operations) : Butyl rubber gloves are highly recommended. They provide superior resistance against both ketones and esters.[2][3][6][7]

  • Alternative for Incidental Contact (Low-Risk Operations) : For tasks with minimal risk of direct contact, such as handling a sealed container, a high-quality Nitrile glove may be acceptable. However, be aware that nitrile gloves are generally not recommended for prolonged exposure to ketones or aromatic solvents.[2][8] Always double-glove if using nitrile for anything beyond incidental contact and change them immediately if contamination is suspected.

  • Inspection is Key : Before every use, inspect gloves for any signs of degradation, punctures, or tears.[9] Never reuse disposable gloves.[9]

Body Protection: Shielding Against Contamination

A lab coat is not a substitute for careful technique, but it is a critical barrier to protect your personal clothing and skin from contamination.

  • Standard : A clean, buttoned laboratory coat should be worn at all times.

  • Material : If working with flammable solvents to dissolve the compound, a flame-resistant lab coat is advisable.[9]

Respiratory Protection: Preventing Inhalation

As a solid, 4-(4-Oxocyclohexyl)phenyl acetate can become an inhalation hazard if it becomes airborne as dust.

  • Engineering Controls First : All handling of the solid compound, especially weighing and transferring, must be performed inside a certified chemical fume hood to control dust and potential vapors.[9][10]

  • When Respirators are Needed : If engineering controls are not available or are insufficient to control airborne particulates, a NIOSH-approved respirator with an appropriate particulate filter would be required.[11] However, the primary approach should always be to use proper engineering controls like a fume hood.

Operational Plan: From Preparation to Disposal

A safe workflow minimizes exposure at every step. The following diagram and protocol outline the standard procedure for handling 4-(4-Oxocyclohexyl)phenyl acetate.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS/Assess Hazards B 2. Assemble All Materials & PPE A->B C 3. Verify Fume Hood Operation B->C D 4. Don PPE C->D Begin Work E 5. Weigh/Transfer Compound D->E F 6. Prepare Solution/Reaction E->F G 7. Securely Seal All Containers F->G H 8. Decontaminate Work Area G->H Complete Handling I 9. Segregate & Label Waste H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe handling workflow for 4-(4-Oxocyclohexyl)phenyl acetate.

Step-by-Step Handling Protocol
  • Pre-Operational Checks :

    • Review this guide and any available chemical safety information.[9]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[12]

    • Prepare your work area inside the chemical fume hood by laying down absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood.

  • Donning PPE :

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical safety goggles.

    • Put on your inner gloves (if double-gloving).

    • Put on your outer gloves (e.g., Butyl rubber), ensuring the cuffs go over the sleeves of your lab coat.

  • Handling the Compound :

    • Perform all manipulations at least 6 inches inside the fume hood sash.[13]

    • Carefully open the container, avoiding any puff of powder.

    • Use a dedicated spatula to transfer the solid to a weigh boat or reaction vessel.

    • Once the transfer is complete, securely close the primary container.

    • Proceed with your experimental procedure (e.g., dissolving in a solvent).

  • Decontamination and Cleanup :

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel (using a solvent appropriate for your experiment). Dispose of the wipe as solid hazardous waste.

    • Seal all waste containers.[13]

    • Remove all equipment from the fume hood after ensuring it is decontaminated.

  • Doffing PPE :

    • Remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

    • Remove your lab coat, folding the contaminated side inward.

    • Remove safety goggles.

    • Remove inner gloves.

    • Wash your hands thoroughly with soap and water.[9]

Emergency & Disposal Plans

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

  • Spill : For a small spill inside a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain it.[14] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

  • Chemical Waste : All excess 4-(4-Oxocyclohexyl)phenyl acetate and solutions containing it must be disposed of as hazardous chemical waste.

  • Contaminated Materials : All disposable items that have come into contact with the compound (gloves, weigh boats, bench paper, wipes) must be collected in a clearly labeled, sealed hazardous waste container.[13]

  • Compliance : Follow all local, state, and federal regulations for hazardous waste disposal.[12][15]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in this process is paramount, as it allows for the confident handling of chemical intermediates on the path to discovery.

References

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available from: [Link]

  • EHSLeaders. (2014). Chemical-Resistant Gloves: Key Considerations. Available from: [Link]

  • Wittenberg University. Handling Chemicals. Available from: [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). Personal Protective Equipment for Chemical Exposures. Available from: [Link]

  • CLD-Sci. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Available from: [Link]

  • KPA. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Available from: [Link]

  • WellBefore. (2023). Best Gloves That Protect Your Hands from Hazardous Chemicals. Available from: [Link]

  • National Institutes of Health Office of Research Services. Safe Laboratory Practices & Procedures. Available from: [Link]

  • Alfa Aesar. (2009). Material Safety Data Sheet - Phenylmercury acetate. Available from: [Link]

  • CrossChem Limited. (2024). SAFETY DATA SHEET - Phenyl Acetate. Available from: [Link]

Sources

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